molecular formula C50H73N15O11 B550075 Bradykinin CAS No. 58-82-2

Bradykinin

货号: B550075
CAS 编号: 58-82-2
分子量: 1060.2 g/mol
InChI 键: QXZGBUJJYSLZLT-FDISYFBBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bradykinin is a potent physiologically active nonapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (RPPGFSPFR) . It is a key effector molecule of the kallikrein-kinin system (KKS), generated from its kininogen precursors through the enzymatic action of plasma and tissue kallikreins . This compound exerts its biological effects primarily by activating two specific G-protein coupled receptors (GPCRs), the constitutive B2 receptor and the inducible B1 receptor . The kinin B2 receptor (B2R) is ubiquitously expressed in healthy tissues and is responsible for most of this compound's physiological effects, including vasodilation, by stimulating the release of nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor . This leads to a lowering of blood pressure and promotes mild diuresis . In contrast, the kinin B1 receptor (B1R) is typically absent in healthy tissue but is upregulated following injury or inflammation, playing a significant role in chronic pain and persistent inflammatory responses . In research settings, this compound is a critical tool for investigating the molecular mechanisms of inflammation, pain, and blood pressure regulation . It is a well-characterized mediator of inflammatory pain, causing nociceptor activation and sensitization via its B2 receptor . Its ability to increase vascular permeability and cause the classic signs of inflammation—redness, swelling, and pain—makes it invaluable for modeling inflammatory diseases and screening potential anti-inflammatory agents . Furthermore, the cross-talk between the kinin system and the renin-angiotensin system (RAS) is a key area of study, as angiotensin-converting enzyme (ACE) is also a primary kininase that degrades this compound . This relationship is crucial for understanding the effects of ACE inhibitor drugs, which increase this compound levels and can lead to side effects like a dry cough and angioedema . Emerging research highlights this compound's role beyond inflammation and cardiovascular physiology. Recent studies suggest its receptors are promising therapeutic targets for metabolic disorders. The B2 receptor appears to have a protective role, promoting glucose uptake in skeletal muscle and supporting insulin sensitivity, while the B1 receptor is implicated in the development of obesity and insulin resistance . Its involvement has also been investigated in other pathological conditions such as septic shock, pancreatitis, Alzheimer's disease, and certain cancers . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or human use.

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZGBUJJYSLZLT-FDISYFBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N15O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5979-11-3 (triacetate (salt))
Record name Bradykinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50893681
Record name Bradykinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1060.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bradykinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004246
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58-82-2
Record name Bradykinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bradykinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bradykinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bradykinin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bradykinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004246
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Bradykinin B1 and B2 receptor function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Bradykinin B1 and B2 Receptor Function

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The kinin-kallikrein system and its primary effector peptide, this compound (BK), are pivotal in mediating a wide array of physiological and pathophysiological processes, including inflammation, pain, vascular homeostasis, and tissue injury. This compound exerts its effects through two distinct G-protein coupled receptors (GPCRs), the B1 receptor (B1R) and the B2 receptor (B2R).[1][2] These receptors, while both responsive to kinins, exhibit fundamental differences in their expression, regulation, signaling cascades, and ligand specificity, making them distinct targets for therapeutic intervention. This technical guide provides a comprehensive overview of B1R and B2R function, detailing their molecular characteristics, signaling pathways, and pharmacological profiles. Furthermore, it outlines key experimental methodologies for their study and presents current perspectives on their role as drug development targets.

The this compound Receptors: An Overview

The this compound receptor family consists of two subtypes, B1R and B2R, which belong to the rhodopsin family of GPCRs.[3][4] Despite both being activated by kinin peptides, they share only 36% amino acid homology and play divergent roles in health and disease.[3][4] The B2R is considered the primary receptor for this compound, mediating its acute effects, while the B1R is typically involved in chronic inflammatory states.[3][5]

This compound B2 Receptor (B2R)
  • Gene and Expression: The B2R is encoded by the BDKRB2 gene and is constitutively and ubiquitously expressed in a wide range of healthy tissues, including endothelial cells, smooth muscle cells, neurons, and fibroblasts.[1][6][7] Its constant presence allows for immediate responses to this compound released during acute tissue injury.

  • Ligand Specificity: The B2R is preferentially activated by intact kinins, namely this compound (BK) and kallidin (Lys-BK).[4][8]

  • Function and Pathophysiology: The B2R is the principal mediator of the acute effects of this compound.[5] Its activation leads to vasodilation, increased vascular permeability, smooth muscle contraction, and the activation of nociceptors, contributing to the classic signs of acute inflammation such as edema and pain.[5][9][10] Antagonists targeting the B2R, such as Icatibant, have been successfully developed for treating acute attacks of hereditary angioedema (HAE).[5]

  • Regulation: A key feature of the B2R is its rapid desensitization and internalization following agonist binding.[11][12] This process is mediated by β-arrestins, which bind to the agonist-activated receptor, uncoupling it from G-proteins and targeting it for endocytosis.[13] The receptor can then be recycled back to the plasma membrane, allowing for the resensitization of the cell to subsequent stimuli.[13]

This compound B1 Receptor (B1R)
  • Gene and Expression: Encoded by the BDKRB1 gene, the B1R is expressed at very low or undetectable levels in most healthy tissues.[9][14] Its expression is dynamically upregulated de novo in response to tissue injury, inflammation, and the presence of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][12][15]

  • Ligand Specificity: The B1R is preferentially activated by the C-terminal arginine-cleaved metabolites of kinins, such as des-Arg⁹-bradykinin and Lys-des-Arg⁹-bradykinin, which are generated by the action of carboxypeptidases during inflammation.[15][16][17]

  • Function and Pathophysiology: The inducible nature of the B1R links it primarily to chronic inflammatory conditions and certain types of persistent pain, including neuropathic pain.[3][16][18] Once expressed, B1R activation contributes to sustained inflammation, chronic hyperalgesia, and leukocyte recruitment.[3][14]

  • Regulation: In stark contrast to the B2R, the agonist-activated B1R is highly resistant to desensitization and internalization.[4][11] This lack of rapid downregulation leads to persistent and sustained signaling upon ligand binding, which is characteristic of its role in chronic pathological states.[11]

Signal Transduction Pathways

Both B1R and B2R are coupled to heterotrimeric G-proteins, primarily Gαq and Gαi, initiating multiple downstream signaling cascades.[1][8]

  • Gαq Pathway: Upon activation, both receptors stimulate the Gαq subunit, which in turn activates Phospholipase C (PLC).[1][19] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[14][20] The subsequent rise in intracellular calcium and the activation of Protein Kinase C (PKC) by DAG lead to various cellular responses, including nitric oxide production, smooth muscle contraction, and neuronal sensitization.[14][17]

  • Gαi Pathway: Both receptors can also couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8]

  • MAPK Activation: Activation of both B1R and B2R can stimulate the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which are involved in regulating gene expression, cell proliferation, and inflammation.[1][21]

Mandatory Visualizations: Signaling Pathways

B2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol B2R B2 Receptor Gq Gαq B2R->Gq Activates Gi Gαi B2R->Gi Activates Arrestin β-Arrestin B2R->Arrestin Recruits PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to cAMP cAMP AC->cAMP Produces Internalization Receptor Internalization Arrestin->Internalization Mediates Ca Ca²⁺ Release IP3->Ca Induces PKC PKC DAG->PKC Activates Response Acute Inflammatory Response (Pain, Vasodilation) Ca->Response MAPK MAPK (ERK1/2) PKC->MAPK Activates MAPK->Response BK This compound (Ligand) BK->B2R Binds

Caption: this compound B2 Receptor Signaling Cascade.

B1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol B1R B1 Receptor (Inducible) Gq Gαq B1R->Gq Activates Gi Gαi B1R->Gi Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to Ca Ca²⁺ Release IP3->Ca Induces PKC PKC DAG->PKC Activates Response Chronic Inflammatory Response (Persistent Pain) Ca->Response MAPK MAPK (ERK1/2) PKC->MAPK Activates MAPK->Response Cytokines Inflammatory Cytokines (IL-1β) Gene BDKRB1 Gene Transcription Cytokines->Gene Induce Gene->B1R Upregulates dABK des-Arg⁹-BK (Ligand) dABK->B1R Binds

Caption: this compound B1 Receptor Signaling Cascade.

Quantitative Pharmacology

The distinct pharmacological profiles of B1R and B2R have been characterized using a variety of peptide and non-peptide ligands. The binding affinities and functional potencies of key tool compounds are essential for selectively probing receptor function.

Table 1: Comparative Pharmacology of this compound Receptor Ligands

LigandTypeTarget ReceptorSpeciesAffinity (Kd/Ki, nM)Functional Potency (EC₅₀/IC₅₀, nM)Reference(s)
This compoundAgonistB2RHuman~0.1-2.9~0.1-1.0[7][11]
Kallidin (Lys-BK)AgonistB2RHumanSimilar to BKSimilar to BK[7]
des-Arg⁹-BradykininAgonistB1RHuman~0.4~0.5-5.0[11]
Icatibant (HOE 140)AntagonistB2RHuman, Rat~0.1-1.0~0.5-2.0[3][22]
Lys-[Leu⁸]desArg⁹-BKAntagonistB1RHumanPotentPotent[22]
FR 173657Non-peptide AntagonistB2RHumanPotentPotent[1][22]
BI 1026706AntagonistB1RHumanN/AN/A (In Clinical Trials)[23]

Note: Affinity and potency values can vary significantly based on the cell type, tissue preparation, and specific assay conditions used.

Experimental Protocols for Studying Receptor Function

A variety of in vitro and in vivo techniques are employed to characterize the function of this compound receptors. Below are detailed methodologies for two fundamental assays.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation, as well as the binding affinity (Ki) of unlabeled competitor ligands.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In assay tubes, combine the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Bradykinin for B2R).

    • For competition assays, add varying concentrations of an unlabeled competitor drug.

    • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled agonist (e.g., 1 µM unlabeled this compound).

    • Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze saturation binding data using non-linear regression to determine Kd and Bmax.

    • Analyze competition binding data to determine the IC₅₀ of the competitor, from which the Ki can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation (Remove Debris) Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash Wash & Resuspend Membranes Centrifuge2->Wash Incubate Incubate Membranes with: • Radioligand ([³H]-BK) • +/- Competitor Wash->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter WashFilters Wash Filters Filter->WashFilters Count Scintillation Counting WashFilters->Count Calculate Calculate Specific Binding Count->Calculate Regression Non-linear Regression Calculate->Regression Results Determine Kd, Bmax, Ki Regression->Results

Caption: Experimental Workflow for Radioligand Binding Assay.

Calcium Imaging Assay

This functional assay measures the activation of Gq-coupled receptors by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the receptor of interest onto glass-bottom dishes or microplates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) by incubating them in a physiological buffer containing the dye. The AM ester form allows the dye to cross the cell membrane.

    • After loading, wash the cells to remove excess extracellular dye and allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.

  • Image Acquisition:

    • Mount the dish on the stage of an inverted fluorescence microscope equipped with a camera and appropriate filter sets.

    • For ratiometric dyes like Fura-2, alternately excite the cells at two wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).[19][24] For single-wavelength dyes like Fluo-8, excite at one wavelength and record the emission intensity.

    • Acquire a stable baseline fluorescence reading for a period before stimulation.

  • Cell Stimulation:

    • Add the agonist (e.g., this compound) to the cells via perfusion or direct addition while continuously recording fluorescence images.

    • Record the response until the signal returns to baseline or reaches a plateau.

    • At the end of the experiment, a calcium ionophore (e.g., Ionomycin) can be added to determine the maximum fluorescence signal.

  • Data Analysis:

    • For ratiometric dyes, calculate the ratio of fluorescence intensities (e.g., F340/F380) for each time point. This ratio is proportional to the [Ca²⁺]i and corrects for variations in cell thickness and dye loading.[24]

    • For single-wavelength dyes, express the change in fluorescence as ΔF/F₀ (change in fluorescence over baseline).

    • Quantify parameters such as the peak amplitude of the response, the time to peak, and the area under the curve.

    • Generate dose-response curves by stimulating cells with varying agonist concentrations to determine the EC₅₀.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Data Analysis Plate Plate Cells on Glass-Bottom Dish Load Load Cells with Ca²⁺ Dye (e.g., Fura-2 AM) Plate->Load Wash Wash to Remove Excess Dye Load->Wash Baseline Record Baseline Fluorescence Wash->Baseline Stimulate Add Agonist (e.g., this compound) Baseline->Stimulate Record Record Fluorescence Response Over Time Stimulate->Record Ratio Calculate Fluorescence Ratio (F340/F380) or ΔF/F₀ Record->Ratio Quantify Quantify Response (Peak, Area under Curve) Ratio->Quantify DoseResponse Generate Dose-Response Curve to find EC₅₀ Quantify->DoseResponse

Caption: Experimental Workflow for Calcium Imaging Assay.

Therapeutic Targeting and Future Directions

The distinct roles of B1R and B2R in pathophysiology make them attractive targets for drug development.

  • B2R Antagonists: The established role of B2R in acute inflammatory edema has led to the successful clinical use of antagonists like Icatibant for hereditary angioedema.[5] Research continues to explore their utility in other acute pain and inflammatory conditions.

  • B1R Antagonists: The upregulation of B1R in chronic disease states presents a compelling therapeutic window. Targeting B1R could offer a more specific approach to treating chronic inflammation and neuropathic pain with potentially fewer side effects than targeting constitutively expressed receptors.[23] Several B1R antagonists are currently in various stages of clinical development for indications such as diabetic complications and chronic pain.[23]

Future research will likely focus on developing more selective and orally bioavailable antagonists, understanding the potential for biased agonism at these receptors, and further elucidating the complex cross-talk between the kinin-kallikrein system and other signaling networks in disease. A deeper understanding of the precise mechanisms governing B1R induction and the structural basis for ligand-receptor interactions will be critical for the rational design of next-generation therapeutics.

References

The Role of Bradykinin in Pain Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Bradykinin (BK) is a potent inflammatory mediator that plays a pivotal role in the generation and sensitization of pain.[1] Released at sites of tissue injury, BK activates specific G-protein coupled receptors on nociceptive sensory neurons, triggering a cascade of intracellular signaling events that lower the threshold for action potential firing and enhance the sensation of pain.[2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced pain, focusing on the core signaling pathways, key ion channel modulation, and the interplay with other inflammatory mediators. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical pathway for the identification of novel analgesic targets.

Introduction to this compound and Nociception

During tissue injury and inflammation, the nonapeptide this compound is produced by the enzymatic cleavage of its precursor, kininogen.[3] It is a powerful algogen (pain-producing substance) that contributes to both acute pain and the development of chronic pain states by directly activating and sensitizing primary afferent nociceptors.[2][4] this compound exerts its effects through two main G-protein coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[5]

  • B2 Receptors (B2R): These receptors are constitutively expressed in most tissues, including sensory neurons, and are responsible for the acute pain response to this compound.[6][7]

  • B1 Receptors (B1R): B1R expression is typically low in healthy tissue but is significantly upregulated de novo following tissue injury or in the presence of inflammatory mediators, contributing to chronic and persistent inflammatory pain.[8][9]

Activation of these receptors on nociceptive neurons initiates signaling cascades that modulate the activity of various ion channels, leading to neuronal depolarization, increased excitability, and the sensitization of these neurons to other noxious stimuli (e.g., heat and mechanical pressure).[6][10]

Core Signaling Pathways in this compound-Induced Nociceptor Activation

The binding of this compound to its receptors, primarily the B2 receptor in acute settings, triggers multiple intracellular signaling pathways that converge to enhance neuronal excitability.

The Gq/11-Phospholipase C (PLC) Pathway

The canonical pathway for B2R-mediated nociceptor activation involves its coupling to the Gq/11 family of G-proteins. This initiates a well-defined signaling cascade:

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored intracellular calcium (Ca2+).[4]

  • PKC Activation: The combination of increased intracellular Ca2+ and membrane-bound DAG leads to the activation of Protein Kinase C (PKC).

This cascade is a central mechanism for sensitizing ion channels that are the ultimate effectors of neuronal depolarization.

B2R_PLC_Pathway BK This compound B2R B2 Receptor BK->B2R Gq11 Gq/11 B2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Triggers Ca2->PKC Activates Sensitization Ion Channel Sensitization PKC->Sensitization Leads to

Figure 1: The canonical this compound B2R-Gq-PLC signaling cascade.
Sensitization of TRP Channels

A primary outcome of the PLC pathway is the sensitization of Transient Receptor Potential (TRP) channels, which are crucial transducers of noxious stimuli.

  • TRPV1 (Vanilloid Receptor 1): This heat-sensitive ion channel is a key target for this compound-induced thermal hyperalgesia. PKC, activated by the B2R cascade, can directly phosphorylate the TRPV1 channel. This phosphorylation lowers the temperature threshold for TRPV1 activation, meaning it can be activated by non-painful temperatures, and potentiates its response to other stimuli like capsaicin and protons.[10]

  • TRPA1 (Ankyrin 1): this compound can also sensitize TRPA1 channels, which are involved in detecting chemical irritants and cold stimuli. This sensitization appears to involve both PLC-dependent pathways and Protein Kinase A (PKA).[10]

Modulation of Other Key Ion Channels

Beyond TRP channels, this compound signaling impacts other ion channels to promote a pro-nociceptive state:

  • M-type K+ Channels: this compound robustly inhibits M-type potassium channels in nociceptive neurons.[4][12] Since these channels contribute to maintaining the resting membrane potential, their inhibition leads to a depolarized state, bringing the neuron closer to its firing threshold and increasing overall excitability.

  • Ca2+-activated Cl- Channels (CaCCs): The release of intracellular calcium triggered by IP3 can open CaCCs, such as TMEM16A (Anoctamin 1).[4] The resulting efflux of chloride ions causes further depolarization, contributing to the acute excitatory effect of this compound.

Interaction with the Prostaglandin Pathway

This compound signaling is intricately linked with the production of prostaglandins, another class of key inflammatory mediators.

  • COX-2 Induction: this compound, acting via B2 receptors, can induce the expression of Cyclooxygenase-2 (COX-2) through MAPK (ERK1/2, p38) and NF-κB signaling pathways.[13]

  • PGE2 Release: COX-2 metabolizes arachidonic acid to produce prostaglandins, notably Prostaglandin E2 (PGE2).[13]

  • Synergistic Sensitization: PGE2 is then released and can act in an autocrine or paracrine fashion on its own receptors (e.g., EP receptors) on sensory neurons. This activation often leads to the production of cyclic AMP (cAMP) and activation of PKA, which further phosphorylates and sensitizes channels like TRPV1.[14] This creates a powerful positive feedback loop where this compound not only sensitizes nociceptors directly but also promotes the synthesis of other sensitizing agents.[14][15]

BK_PGE2_Synergy cluster_0 This compound Action cluster_1 Prostaglandin Action BK This compound B2R B2 Receptor BK->B2R MAPK ERK1/2, p38 B2R->MAPK NFkB NF-κB MAPK->NFkB COX2 COX-2 Induction NFkB->COX2 PGE2 PGE₂ Synthesis & Release COX2->PGE2 EP_R EP Receptor PGE2->EP_R Acts on AC Adenylyl Cyclase EP_R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA TRPV1 TRPV1 Sensitization PKA->TRPV1

Figure 2: Synergistic interaction between this compound and Prostaglandin E2 pathways.

Quantitative Data on this compound Receptor Activity and Nociceptive Response

The following tables summarize key quantitative parameters related to this compound receptor pharmacology and its functional effects on sensory neurons.

Table 1: this compound Receptor Binding Affinities (Ki)
CompoundReceptor TargetSpeciesKi (nM)Reference
Safotibant (LF22-0542)B1RHuman0.35[16]
Safotibant (LF22-0542)B1RMouse6.5[16]
Various PeptidesB1RHuman0.1 - 5.5[17]
Icatibant (Hoe 140)B2RHuman0.60[18]
Icatibant (Hoe 140)B2R (native)HumanpKi 10.52[19][20]
FR173657B2R (native)HumanpKi 8.59[19][20]
FR173657B2R (native)RatpKi 9.81[19][20]
NPC 567B2R (native)HumanpKi 8.27[19][20]

pKi is the negative logarithm of the Ki value.

Table 2: Functional Nociceptive Responses to this compound
ParameterAssay SystemThis compound ConcentrationObserved EffectReference
EC50 M-current Inhibition (Rat DRG Neurons)60.0 ± 16.3 nMHalf-maximal inhibition of M-type K+ current[12]
EC50 Inward Current (Neonatal Rat DRG)21.1 nMHalf-maximal inward current activation[2]
EC50 PGE2 Production (Human Fibroblasts)4.8 nMHalf-maximal PGE2 production[21]
Neuronal Firing Human DRG Neurons100 nMSpontaneous activity or depolarization in 75% of neurons[8][22]
Behavioral Intrathecal Injection (Rat)10 µgProduced mechanical and thermal hyperalgesia[3][23]
Behavioral Iontophoresis (Human Skin)Dose-dependentEvoked pain, thermal and mechanical hyperalgesia[7]
Neuropeptide Release Rat Sensory Neurons10 nM - 1 µM PGE2Potentiated BK-evoked CGRP/Substance P release 2-4 fold[14][15]

Key Experimental Protocols

Detailed methodologies are crucial for studying the effects of this compound on pain pathways. Below are outlines for three key experimental approaches.

Protocol: Whole-Cell Patch-Clamp Electrophysiology of DRG Neurons

This technique is used to measure this compound-induced changes in ion channel activity, membrane potential, and action potential firing in individual sensory neurons.

  • Cell Preparation:

    • Isolate Dorsal Root Ganglia (DRG) from rodents (e.g., Wistar rats).[24]

    • Dissociate ganglia into single cells using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration.

    • Plate dissociated neurons on coated coverslips (e.g., poly-D-lysine/laminin) and culture overnight.[6]

  • Recording Setup:

    • Transfer a coverslip to a recording chamber on an inverted microscope stage, continuously perfused with oxygenated external solution (e.g., Hanks' Balanced Salt Solution).

    • Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ.[24]

    • Fill pipettes with an appropriate internal solution (e.g., K-gluconate based for current-clamp, CsCl based for voltage-clamp).

  • Data Acquisition:

    • Establish a whole-cell configuration on a small-diameter neuron (typically <30 µm, considered nociceptors).[25]

    • Voltage-Clamp: Hold the neuron at a negative potential (e.g., -60 mV to -80 mV) to record inward currents evoked by this compound.[2][12] Apply voltage steps to isolate specific currents (e.g., M-current).[12]

    • Current-Clamp: Record the resting membrane potential. Inject depolarizing current steps to elicit action potentials and determine the firing frequency and rheobase (minimum current to fire an action potential).[8]

  • Pharmacology:

    • Record baseline activity.

    • Perfuse this compound (e.g., 100 nM) into the bath and record changes in currents or firing properties.[6][8]

    • Apply specific receptor antagonists (e.g., Hoe 140 for B2R) or channel blockers to dissect the signaling pathway.

Electrophysiology_Workflow start Start dissociate Isolate & Dissociate DRG Neurons start->dissociate culture Culture Neurons Overnight dissociate->culture patch Establish Whole-Cell Patch Clamp culture->patch baseline Record Baseline (Current or Voltage) patch->baseline apply_bk Perfuse this compound baseline->apply_bk apply_antagonist Apply Antagonist/ Blocker baseline->apply_antagonist record_effect Record BK-Induced Changes apply_bk->record_effect record_effect->apply_antagonist record_block Record in Presence of Antagonist apply_antagonist->record_block analyze Analyze Data record_block->analyze

Figure 3: General workflow for a patch-clamp electrophysiology experiment.
Protocol: Ratiometric Calcium Imaging with Fura-2 AM

This method allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in populations of sensory neurons in response to this compound.[26]

  • Cell Preparation & Dye Loading:

    • Prepare cultured DRG neurons as described above.

    • Prepare a Fura-2 AM loading solution (e.g., 1-10 µM Fura-2 AM with a dispersing agent like Pluronic F-127 in an appropriate buffer).[27]

    • Incubate cells with the Fura-2 AM solution in the dark at room temperature or 37°C for 30-60 minutes.[27]

    • Wash the cells with buffer to remove extracellular dye and allow 15-30 minutes for cytoplasmic esterases to cleave the AM ester, trapping the Fura-2 dye inside the cells.[28]

  • Imaging Setup:

    • Place the coverslip in a perfusion chamber on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector to capture emission at ~510 nm.[26]

  • Data Acquisition:

    • Begin perfusion with a standard extracellular buffer and record a stable baseline fluorescence ratio (F340/F380).[29]

    • Switch the perfusion to a buffer containing this compound (e.g., 10 nM - 1 µM) and continuously record the change in the fluorescence ratio.[11][30] An increase in the F340/F380 ratio indicates an increase in [Ca2+]i.

    • After the response, wash out the this compound to observe recovery to baseline.

    • At the end of the experiment, apply a positive control like potassium chloride (KCl) or capsaicin to confirm cell viability and identify nociceptors.[11]

Calcium_Imaging_Workflow start Start culture Culture DRG Neurons start->culture load_dye Load Cells with Fura-2 AM culture->load_dye de_esterify Wash & Allow De-esterification load_dye->de_esterify baseline Record Baseline F340/F380 Ratio de_esterify->baseline apply_bk Apply this compound baseline->apply_bk record_transient Record Ca²⁺ Transient apply_bk->record_transient washout Washout & Recovery record_transient->washout analyze Analyze Ratio Change washout->analyze

Figure 4: General workflow for a Fura-2 AM calcium imaging experiment.
Protocol: The Formalin Test for Nociceptive Behavior

The formalin test is a widely used in vivo model of tonic chemical pain that produces a distinct biphasic nociceptive response, allowing for the differentiation of analgesic drug effects.[31][32] this compound is implicated in both phases of the response.[31][33]

  • Animal Acclimation:

    • Acclimate mice or rats to the testing environment (e.g., a clear Plexiglas observation chamber) for at least 30 minutes before the experiment to reduce stress-induced analgesia.

  • Drug Administration:

    • Administer the test compound (e.g., a B1R or B2R antagonist) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, intrathecal) at a predetermined time before formalin injection (e.g., 30 minutes prior).[33]

  • Formalin Injection:

    • Briefly restrain the animal and inject a dilute formalin solution (e.g., 0.5-2.5% in saline; 10-50 µL) subcutaneously into the plantar surface of one hind paw.[31][34]

  • Behavioral Observation and Scoring:

    • Immediately return the animal to the observation chamber.

    • Record the cumulative time the animal spends licking, biting, or shaking the injected paw.

    • The observation period is divided into two phases:

      • Phase 1 (Early/Acute Phase): 0-5 minutes post-injection. This phase is thought to reflect the direct activation of nociceptors.[35]

      • Phase 2 (Late/Inflammatory Phase): Approximately 15-30 minutes post-injection. This phase involves a combination of ongoing afferent input and central sensitization, with a significant inflammatory component.[32][35]

  • Data Analysis:

    • Compare the total time spent in nociceptive behaviors during each phase between the drug-treated and vehicle-treated groups to determine the analgesic efficacy of the compound.

Conclusion and Future Directions

The this compound signaling pathway is a cornerstone of inflammatory pain. Through the activation of B1 and B2 receptors, this compound initiates a complex network of intracellular events that converge on key ion channels to produce neuronal hyperexcitability and pain. The sensitization of TRPV1 and TRPA1, coupled with the inhibition of M-type potassium channels and activation of chloride channels, provides a powerful mechanism for both initiating pain signals and lowering the pain threshold. Furthermore, the synergistic relationship between this compound and prostaglandins highlights the complexity of the inflammatory milieu.

For drug development professionals, targeting specific nodes within this pathway remains a promising strategy for creating novel non-opioid analgesics. The development of potent and selective B1 and B2 receptor antagonists has demonstrated efficacy in preclinical models. Future research may focus on targeting downstream effectors, such as specific PKC isoforms or the protein-protein interactions that facilitate ion channel phosphorylation, to achieve greater specificity and reduce potential side effects. A deeper understanding of the differential roles of B1 and B2 receptors in acute versus chronic pain states will be critical for developing targeted therapies for a range of painful inflammatory conditions.

References

An In-depth Technical Guide to the Kallikrein-Kinin System and Bradykinin Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kallikrein-Kinin System (KKS), a critical signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. We will delve into the core components of the system, the intricate mechanisms of bradykinin generation and degradation, and the downstream signaling pathways it triggers. This guide also presents key quantitative data, detailed experimental protocols, and visual representations of the system's dynamics to support research and drug development efforts targeting this important pathway.

Core Components of the Kallikrein-Kinin System

The Kallikrein-Kinin System is comprised of a series of proteins that interact in a cascade to produce vasoactive kinins, primarily this compound. The system is broadly divided into the plasma KKS and the tissue KKS, which differ in their activating enzymes and primary kinin products.

Plasma Kallikrein-Kinin System: This system is initiated by the activation of Factor XII (Hageman factor) on negatively charged surfaces, leading to the production of this compound.[1] Its main components are:

  • Factor XII (FXII): A serine protease that, upon activation to FXIIa, initiates the plasma KKS.[2]

  • Prekallikrein (PK): The zymogen precursor of plasma kallikrein. FXIIa cleaves prekallikrein to generate the active enzyme, plasma kallikrein.[2]

  • High-Molecular-Weight Kininogen (HMWK): A multifunctional plasma protein that serves as a cofactor for the activation of prekallikrein and Factor XI and is the substrate from which plasma kallikrein releases this compound.[3]

Tissue Kallikrein-Kinin System: This system operates locally in various tissues and is initiated by tissue kallikrein to produce kallidin (Lys-bradykinin).[4] Its key components are:

  • Tissue Kallikrein (KLK1): A serine protease found in various tissues and secretions that acts on kininogens.[4]

  • Low-Molecular-Weight Kininogen (LMWK): A substrate for tissue kallikrein, leading to the formation of kallidin.[4]

This compound Generation: The Central Event

The generation of this compound is the pivotal event of the KKS, leading to a wide range of physiological and pathological effects.

Plasma Kallikrein-Kinin System Activation Pathway

The plasma KKS is activated via the contact activation pathway. This is a surface-mediated process that can be initiated by contact with various artificial surfaces or endogenous substances like bacterial lipopolysaccharides and aggregated proteins.[2]

Plasma_KKS_Activation FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Activation PK Prekallikrein PKa Plasma Kallikrein PK->PKa HMWK HMW Kininogen This compound This compound HMWK->this compound Surface Negatively Charged Surface Surface->FXII Binding FXIIa->PK Cleavage PKa->FXII Reciprocal Activation PKa->HMWK Cleavage

Tissue Kallikrein-Kinin System Activation Pathway

The tissue KKS is generally considered to be activated independently of the contact activation system and plays a more localized role in tissue physiology and pathology.

Tissue_KKS_Activation LMWK LMW Kininogen Kallidin Kallidin (Lys-Bradykinin) LMWK->Kallidin KLK1 Tissue Kallikrein (KLK1) KLK1->LMWK Cleavage This compound This compound Kallidin->this compound Conversion by Aminopeptidase Aminopeptidase

This compound Receptors and Signaling

This compound exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).

  • B2 Receptor (B2R): Constitutively expressed in a wide variety of cells and mediates the majority of the physiological effects of this compound.[5]

  • B1 Receptor (B1R): Typically has low or no expression in healthy tissues but is upregulated in response to tissue injury and inflammation. Its primary ligand is des-Arg9-bradykinin, a metabolite of this compound.[5]

Activation of these receptors triggers intracellular signaling cascades, primarily through Gαq and Gαi proteins, leading to the activation of phospholipase C (PLC), subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels.[6]

Bradykinin_Signaling This compound This compound B2R B2 Receptor This compound->B2R Binds Gq Gαq B2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Release from ER PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasodilation, Permeability) Ca2->Cellular_Response PKC->Cellular_Response

This compound Degradation

The biological effects of this compound are tightly regulated by its rapid degradation by various peptidases, collectively known as kininases. The primary enzymes involved in this compound inactivation are:

  • Angiotensin-Converting Enzyme (ACE; Kininase II): A key enzyme in the renin-angiotensin system that also efficiently degrades this compound.[7]

  • Aminopeptidase P (APP): Cleaves the N-terminal arginine from this compound.[1]

  • Carboxypeptidase N (CPN; Kininase I): Removes the C-terminal arginine, converting this compound to its B1 receptor agonist, des-Arg9-bradykinin.[8]

  • Neutral Endopeptidase (NEP): A membrane-bound peptidase that can also inactivate this compound.[7]

Bradykinin_Degradation This compound This compound (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) Inactive Inactive Fragments This compound->Inactive desArg9 des-Arg⁹-Bradykinin (B1 Agonist) This compound->desArg9 ACE ACE (Kininase II) APP Aminopeptidase P CPN Carboxypeptidase N (Kininase I)

Quantitative Data

The following tables summarize key quantitative parameters of the Kallikrein-Kinin System.

Table 1: Plasma Concentrations of Key KKS Components

ComponentMean Plasma ConcentrationReference
High-Molecular-Weight Kininogen (HMWK)70-90 µg/mL[9]
Prekallikrein~50 µg/mL[9]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKmkcatkcat/Km (M⁻¹s⁻¹)Reference
Human Urinary KallikreinLMWK--1.46 x 10⁵[10]
Human Urinary KallikreinHMWK--8.6 x 10⁴[10]
Human Pancreatic KallikreinHMWK--8.7 x 10³[10]
Aminopeptidase PThis compound19.7 ± 2.6 µM12.1 ± 1.2 nmol/min/mL-[1]
Angiotensin-Converting Enzymedes-Arg⁹-bradykinin0.24 mM3.24 µmol/min/mg-[11]
Angiotensin-Converting EnzymeThis compound4.4 µM0.34 µmol/min/mg-[11]

Table 3: this compound Receptor Binding Affinities

ReceptorLigandCell/Tissue TypeKd (nM)Reference
B2[³H]-BradykininCanine Tracheal Epithelial Cells1.5 ± 0.2[11]
B2[¹²⁵I-Tyr¹]kallidinBovine Uterine Myometrium0.35[12]

Table 4: this compound-Induced Vascular Permeability

AgonistConcentrationModelEffectReference
This compound1.0 µMHamster Cheek PouchIncrease in leaky sites from 17±2 to 27±4 per 0.11 cm²[13]
This compound1.0 µMHamster Cheek PouchIncrease in FITC-dextran clearance from 1.0±0.2 to 2.1±0.3 ml/sec x 10⁻⁶[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Kallikrein-Kinin System.

Measurement of Kallikrein Activity (Chromogenic Assay)

This protocol describes the measurement of kallikrein-like activity in plasma using a chromogenic substrate.

Principle: Plasma kallikrein cleaves a chromogenic substrate, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is proportional to the kallikrein activity.[14]

Materials:

  • Citrated plasma sample

  • Chromogenic substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

  • Tris buffer (0.05 M, pH 7.8)

  • Acetic acid (20%) or Citric acid (2%) for stopping the reaction

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Collect blood in 0.1 M sodium citrate (9:1 blood to citrate ratio). Centrifuge at 2000 x g for 20 minutes to obtain platelet-poor plasma.

  • Assay Setup:

    • Pre-warm the Tris buffer and chromogenic substrate solution to 37°C.

    • In a microplate well or cuvette, add 200 µL of diluted plasma sample.

    • Incubate at 37°C for 3-4 minutes.

  • Reaction Initiation: Add 200 µL of the pre-warmed chromogenic substrate to the sample. Mix and start the timer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Add 200 µL of 20% acetic acid or 2% citric acid to stop the reaction.

  • Measurement: Read the absorbance at 405 nm. Prepare a plasma blank by adding the reagents in reverse order without incubation.

  • Calculation: Subtract the blank absorbance from the sample absorbance. Kallikrein activity can be calculated based on a standard curve or by using the molar extinction coefficient of pNA.

Quantification of this compound (ELISA)

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of this compound in biological samples.

Principle: This is a competitive immunoassay where this compound in the sample competes with a known amount of biotinylated this compound for binding to a limited amount of anti-bradykinin antibody. The amount of bound biotinylated this compound is inversely proportional to the concentration of this compound in the sample.

Materials:

  • This compound ELISA kit (containing pre-coated plates, standards, biotinylated this compound, anti-bradykinin antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)

  • Plasma, serum, or urine samples

  • Microplate reader

Procedure (based on a typical kit protocol):

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting standards and diluting buffers.

  • Assay Procedure:

    • Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated microplate.

    • Add 50 µL of biotinylated this compound conjugate to all wells except the blank.

    • Add 50 µL of anti-bradykinin antibody to all wells except the blank and non-specific binding (NSB) wells.

    • Seal the plate and incubate for 2 hours at room temperature on a plate shaker.

    • Wash the plate four times with 1X Wash Buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate four times with 1X Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

    • Add 100 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Western Blot Analysis of HMW Kininogen Cleavage

This protocol describes the detection of HMW kininogen and its cleavage products in plasma by Western blotting.

Principle: Proteins in plasma samples are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect HMW kininogen and its cleaved forms.

Materials:

  • Plasma samples

  • Laemmli loading buffer with a reducing agent (e.g., 2-mercaptoethanol)

  • SDS-PAGE gels and electrophoresis apparatus

  • Electrotransfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., polyclonal anti-HMWK antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix plasma samples with Laemmli loading buffer containing a reducing agent. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]

  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrotransfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against HMW kininogen diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Intact HMWK will appear as a single band, while cleaved HMWK will show bands corresponding to the heavy and light chains.

Logical Relationships and Experimental Workflows

The study of the Kallikrein-Kinin System often involves a series of interconnected experiments to elucidate its role in a particular physiological or pathological process.

Experimental_Workflow cluster_0 In Vitro / Ex Vivo Analysis cluster_1 In Vivo Analysis cluster_2 Cellular Analysis Kallikrein_Assay Measure Kallikrein Activity (Chromogenic Assay) Data_Analysis Data Analysis and Interpretation Kallikrein_Assay->Data_Analysis Bradykinin_ELISA Quantify this compound Levels (ELISA/RIA) Bradykinin_ELISA->Data_Analysis Western_Blot Assess Kininogen Cleavage (Western Blot) Western_Blot->Data_Analysis Vascular_Permeability Measure Vascular Permeability (e.g., Miles Assay) Vascular_Permeability->Data_Analysis Blood_Pressure Monitor Blood Pressure Blood_Pressure->Data_Analysis Calcium_Imaging Measure Intracellular Ca²⁺ Calcium_Imaging->Data_Analysis Signaling_Pathway_Analysis Analyze Downstream Signaling (e.g., Western Blot for p-ERK) Signaling_Pathway_Analysis->Data_Analysis Hypothesis Hypothesis: Modulation of KKS affects... (e.g., inflammation, blood pressure) Model Experimental Model (e.g., Animal model of disease, cell culture) Hypothesis->Model Intervention Intervention (e.g., KKS inhibitor/agonist) Model->Intervention Intervention->Kallikrein_Assay Intervention->Bradykinin_ELISA Intervention->Western_Blot Intervention->Vascular_Permeability Intervention->Blood_Pressure Intervention->Calcium_Imaging Intervention->Signaling_Pathway_Analysis

References

Bradykinin's Effect on Vascular Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bradykinin (BK) is a potent vasoactive nonapeptide, a key component of the kallikrein-kinin system, that plays a critical role in inflammation, blood pressure regulation, and pain.[1][2] One of its most pronounced effects is the rapid and transient increase in vascular permeability, leading to fluid extravasation and edema.[3][4] This action is central to inflammatory responses and the pathophysiology of conditions like hereditary angioedema (HAE).[3][5] Understanding the intricate molecular mechanisms by which this compound modulates the endothelial barrier is crucial for the development of targeted therapeutics for these conditions. This guide provides an in-depth exploration of the core signaling pathways, quantitative effects, and experimental methodologies used to study this compound-induced vascular permeability.

Core Signaling Pathways

This compound primarily exerts its effects on the vasculature by binding to the this compound B2 receptor (B2R), a G protein-coupled receptor (GPCR) constitutively expressed on endothelial cells.[5][6][7] B2R activation initiates a complex signaling cascade that converges on two primary mechanisms for increasing vascular permeability: the destabilization of endothelial cell junctions and the contraction of the endothelial cytoskeleton.[8]

  • Activation of Gq/11 and Downstream Effectors: Upon this compound binding, the B2R couples primarily to the Gαq/11 family of G proteins.[9][10] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][10]

    • IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[6][9] This sharp increase in intracellular calcium ([Ca²⁺]i) is a pivotal event.

    • DAG and Protein Kinase C (PKC) Activation: DAG, along with the elevated [Ca²⁺]i, activates Protein Kinase C (PKC).[9][10] PKC plays an essential role in the permeability response, and its inhibition has been shown to markedly attenuate this compound-induced permeability increases.[11][12]

  • Destabilization of Adherens Junctions: The integrity of the endothelial barrier is maintained by adherens junctions, primarily composed of VE-cadherin. This compound signaling leads to the phosphorylation of tyrosine residues (Y658 and Y685) on the cytoplasmic tail of VE-cadherin, a process mediated by Src family kinases.[13][14] This phosphorylation event weakens homotypic VE-cadherin interactions, leading to its internalization and the subsequent formation of paracellular gaps.[8][13][14][15]

  • Endothelial Cell Contraction: The increase in [Ca²⁺]i also activates pathways leading to the contraction of the actomyosin cytoskeleton.[8] This includes the activation of the RhoA/Rho-kinase (ROCK) signaling pathway, which promotes the formation of contractile actin stress fibers, further pulling cells apart and widening intercellular gaps.[16][17]

  • Generation of Vasoactive Mediators: The signaling cascade also stimulates the production of other vasodilating mediators that contribute to the overall response.[8] Elevated [Ca²⁺]i activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO) and phospholipase A2 to release arachidonic acid, the precursor for prostaglandins like prostacyclin (PGI2).[1][2][18][19] Both NO and PGI2 are potent vasodilators that enhance the permeability effect.[1][18]

BradykininSignalingPathway cluster_membrane Endothelial Cell Membrane cluster_cytosol Cytosolic Events cluster_junction Cell Junction & Cytoskeleton BK This compound B2R B2 Receptor BK->B2R Binds Gq Gαq/11 B2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ca ↑ [Ca²⁺]i IP3->Ca Triggers Release PKC PKC DAG->PKC Activate Ca->PKC Activate eNOS eNOS Ca->eNOS Activates Src Src Kinase PKC->Src Activates RhoA RhoA/ROCK PKC->RhoA Activates PLA2 PLA2 PKC->PLA2 Activates VEC_p VE-Cadherin Phosphorylation (Y658, Y685) Src->VEC_p Phosphorylates Acto Actomyosin Contraction RhoA->Acto NO Nitric Oxide eNOS->NO PG Prostaglandins PLA2->PG Permeability Increased Vascular Permeability NO->Permeability PG->Permeability VEC_int VE-Cadherin Internalization VEC_p->VEC_int VEC_int->Permeability Acto->Permeability

Caption: this compound B2 receptor signaling cascade in endothelial cells.

Quantitative Analysis of Vascular Permeability Changes

The effect of this compound on vascular permeability has been quantified using various in vivo and in vitro models. The magnitude of the response is dose-dependent and can be influenced by the specific vascular bed and the methodology used for measurement.

Experimental ModelThis compound ConcentrationMeasurement TechniqueObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)1 µMFITC-Dextran Permeability Assay48 ± 11% increase in dextran passage.[20]
Hamster Cheek Pouch (in vivo)0.1 µMIntravital Microscopy (Leaky Sites)~15 leaky sites / 0.11 cm²[11]
Hamster Cheek Pouch (in vivo)1.0 µMIntravital Microscopy (Leaky Sites)~47 leaky sites / 0.11 cm²[11]
Hamster Cheek Pouch (in vivo)1.0 µMFITC-Dextran ClearanceIncrease from ~1.0 to ~2.1 ml/sec x 10⁻⁶ with peptidase inhibitor.[21]
Rat Pial Venular Capillaries (in vivo)5 µMSingle Microvessel OcclusionSignificant increase in permeability.[22]
Human Dermis Microvascular Endothelial CellsConcentration-dependentDextran Transport AssayIncreased permeability to dextran.[23]

Key Experimental Methodologies

A variety of robust experimental protocols are employed to investigate and quantify the effects of this compound on vascular permeability.

In Vivo Microcirculation Models (e.g., Hamster Cheek Pouch)

This model allows for the direct visualization and quantification of permeability changes in a living microvascular network.

Protocol Outline:

  • Animal Preparation: Anesthetize a hamster according to approved institutional protocols. Surgically prepare and exteriorize the cheek pouch onto a specialized microscope stage, maintaining continuous superfusion with a warmed, buffered physiological salt solution.

  • Tracer Injection: Administer a fluorescent macromolecular tracer, such as Fluorescein isothiocyanate-dextran (FITC-dextran, 70-150 kDa), via a cannulated vein (e.g., femoral vein).[12][24]

  • Baseline Imaging: Using an intravital microscope equipped for fluorescence imaging, select a field of view containing postcapillary venules and record baseline images to ensure no pre-existing leaks are present.

  • This compound Application: Switch the superfusion solution to one containing a known concentration of this compound.[11][24]

  • Data Acquisition: Record video or capture sequential images for a defined period (e.g., 5-15 minutes) following this compound application.

  • Quantification: Analyze the acquired images. Permeability can be quantified in two main ways:

    • Leaky Site Count: Count the number of discrete points of fluorescence extravasation from postcapillary venules per unit area (e.g., sites/cm ²).[11][12]

    • FITC-Dextran Clearance: Measure the fluorescence intensity in the interstitial space relative to the intravascular space over time to calculate the clearance rate of the tracer.[21]

In Vitro Endothelial Monolayer Permeability Assay

This assay provides a controlled environment to study the direct effects of this compound on an endothelial barrier.

Protocol Outline:

  • Cell Culture: Culture endothelial cells (e.g., HUVEC or human microvascular endothelial cells) to confluence on the porous membrane of a Transwell™ insert. The inserts are placed in a multi-well plate, creating apical (upper) and basolateral (lower) chambers.

  • Barrier Integrity Confirmation: Before the experiment, confirm the integrity of the endothelial monolayer. This can be done by measuring the transendothelial electrical resistance (TEER) or by assessing the basal permeability to a tracer molecule.

  • Tracer Application: Add a fluorescently-labeled tracer molecule (e.g., FITC-dextran) to the apical chamber.

  • This compound Treatment: Add this compound to the apical chamber at the desired final concentration. A vehicle control is run in parallel.

  • Sampling: At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral chamber.

  • Quantification: Measure the fluorescence intensity of the samples collected from the basolateral chamber using a plate reader.

  • Data Analysis: Calculate the amount of tracer that has passed through the monolayer over time. The permeability coefficient can be calculated and results are often expressed as a fold-change or percentage increase over the vehicle control.[20]

ExperimentalWorkflow cluster_vivo In Vivo Protocol (Hamster Cheek Pouch) cluster_vitro In Vitro Protocol (Transwell Assay) A1 1. Anesthetize Animal & Exteriorize Cheek Pouch A2 2. IV Injection of Fluorescent Tracer (e.g., FITC-Dextran) A1->A2 A3 3. Topical Application of this compound A2->A3 A4 4. Observe via Intravital Microscopy A3->A4 A5 5. Quantify Leaky Sites or Tracer Clearance A4->A5 Analysis Data Analysis & Interpretation A5->Analysis B1 1. Culture Endothelial Cells on Porous Membrane B2 2. Add Tracer to Apical Chamber B1->B2 B3 3. Add this compound to Apical Chamber B2->B3 B4 4. Sample from Basolateral Chamber Over Time B3->B4 B5 5. Measure Fluorescence of Samples B4->B5 B5->Analysis

Caption: Common experimental workflows for measuring vascular permeability.

References

Bradykinin's Contribution to Allergic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin, a potent pro-inflammatory nonapeptide, is increasingly recognized as a critical mediator in the pathophysiology of allergic reactions, extending beyond its classical association with hereditary angioedema.[1] While histamine is the archetypal mediator of immediate hypersensitivity, this compound contributes significantly to the clinical manifestations of various allergic disorders, including anaphylaxis, chronic spontaneous urticaria (CSU), allergic rhinitis, and asthma.[1][2] Its effects, primarily mediated through the activation of this compound B1 (B1R) and B2 (B2R) receptors, include vasodilation, increased vascular permeability, smooth muscle contraction, and stimulation of sensory nerves, which can lead to edema, hypotension, bronchoconstriction, and pain.[3][4][5] Notably, this compound-mediated symptoms are often resistant to standard antihistamine and corticosteroid therapies, highlighting the need for targeted therapeutic strategies.[3][6] This guide provides a comprehensive overview of the mechanisms of this compound formation, its signaling pathways in the context of allergy, quantitative data from key studies, and detailed experimental protocols for its investigation.

The Kinin-Kallikrein System: this compound Formation

This compound is generated through the activation of the Kinin-Kallikrein System (KKS), a proteolytic cascade that can be initiated via two principal pathways: the plasma (contact) pathway and the tissue pathway.[2]

  • Plasma Kinin-Kallikrein System: This intrinsic pathway is initiated when Factor XII (Hageman factor) comes into contact with negatively charged surfaces, such as mast cell-derived heparin released during allergic degranulation.[2][5][7][8] This contact triggers the auto-activation of Factor XII to Factor XIIa.[5] Factor XIIa then converts plasma prekallikrein into its active form, plasma kallikrein.[2][5] Finally, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK or HK) to release the nine-amino-acid peptide, this compound.[2][5] This cascade is tightly regulated by the C1 esterase inhibitor (C1-INH), which is the primary inhibitor of both Factor XIIa and plasma kallikrein.[5][9]

  • Tissue Kinin-Kallikrein System: The extrinsic pathway involves tissue kallikrein, an enzyme released from various tissues and glands, which acts on low-molecular-weight kininogen (LMWK or LK) to produce lysyl-bradykinin (kallidin).[2] Lysyl-bradykinin is then rapidly converted to this compound by plasma aminopeptidases.[2]

During allergic reactions, particularly severe ones like anaphylaxis, mast cell degranulation releases heparin, which can potently activate the plasma KKS, leading to systemic this compound production.[2][7] This contributes significantly to the hypotension and laryngeal edema seen in severe anaphylactic episodes that may be refractory to epinephrine.[2][10]

Kinin-Kallikrein System Activation cluster_plasma Plasma Pathway (Contact System) cluster_tissue Tissue Pathway cluster_common Common Products FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Auto-activation Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein HMWK HMWK This compound This compound HMWK->this compound FXIIa->Prekallikrein Cleavage Kallikrein->HMWK Cleavage NegSurface Mast Cell Heparin / Negatively Charged Surfaces NegSurface->FXII Contact Activation TissueKallikrein Tissue Kallikrein LMWK LMWK TissueKallikrein->LMWK Cleavage LysylBK Lysyl-Bradykinin LMWK->LysylBK LysylBK->this compound Aminopeptidase Aminopeptidase Aminopeptidase->LysylBK C1INH C1 Inhibitor C1INH->FXIIa Inhibition C1INH->Kallikrein Inhibition

Caption: The Plasma and Tissue Pathways of this compound Formation.

This compound Receptor Signaling in Allergic Inflammation

This compound exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the B2 receptor (B2R) and the B1 receptor (B1R).[1][3]

  • This compound B2 Receptor (B2R): The B2R is constitutively expressed on various cell types, including endothelial and smooth muscle cells, and possesses a high affinity for intact this compound.[3] It is the primary receptor responsible for the acute inflammatory effects of this compound.[11] Upon activation, B2R couples to Gαq/11 and Gαi proteins, initiating a cascade of downstream signaling events.[1]

    • Gαq/11 Pathway: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway ultimately results in nitric oxide (NO) production, vasodilation, and increased vascular permeability.[1]

    • Gαi Pathway: Activation of this pathway can inhibit adenylyl cyclase and modulate ion channel activity.

  • This compound B1 Receptor (B1R): The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated by inflammatory cytokines (e.g., IL-1β) and tissue injury.[3][12] It has a high affinity for des-Arg9-bradykinin, a metabolite of this compound generated by the action of carboxypeptidase N (kininase I).[3][12] The induction of B1R during an inflammatory state, such as a sustained allergic reaction, suggests its involvement in the transition from acute to chronic inflammation.[1][13] Studies in animal models of asthma have shown that B1R expression increases after allergen exposure and contributes to bronchial hyperresponsiveness.[13][14]

This compound Receptor Signaling cluster_membrane Cell Membrane cluster_B2R_pathway B2R Downstream Signaling cluster_B1R_pathway B1R Downstream Signaling cluster_effects Physiological Effects B2R B2 Receptor Gq Gαq/11 B2R->Gq Activates Pain Pain B2R->Pain Nerve Stimulation Broncho Bronchoconstriction B2R->Broncho B1R B1 Receptor MAPK MAPK Pathway B1R->MAPK Activates BK This compound BK->B2R Binds CPN Carboxypeptidase N (Kininase I) BK->CPN Metabolism desArg9BK des-Arg9-BK desArg9BK->B1R Binds CPN->desArg9BK PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC DAG->PKC eNOS eNOS Activation Ca->eNOS Perm ↑ Vascular Permeability (Edema) PKC->Perm NO Nitric Oxide eNOS->NO Vaso Vasodilation NO->Vaso NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Chrono Chronic Inflammation Cytokines->Chrono

Caption: Simplified this compound B1 and B2 Receptor Signaling Pathways.

Quantitative Data on this compound in Allergic Disease

Measuring this compound in biological fluids is notoriously challenging due to its short half-life and the potential for ex vivo generation during sample collection.[15] However, several studies have successfully quantified kinins and components of the KKS, providing evidence for their role in allergic reactions.

ParameterConditionSample TypeFindingReference
This compound (BK) Healthy BaselinePlasma~10 pg/mL[2]
Healthy BaselinePlasma25.2 ± 2.6 pg/mL[15]
Experimentally Induced Allergic Rhinitis (Post-challenge)Nasal LavageSignificant elevation, correlated with symptoms[16]
Hereditary Angioedema (HAE) AttackPlasmaElevated levels confirmed[9]
Histaminergic AngioedemaPlasmaDetected at lower levels compared to HAE[7][17]
Plasma Kallikrein/ Prekallikrein (iHPK) Experimentally Induced Allergic Rhinitis (Post-challenge)Nasal Lavage353 ± 394 ng/mL (Allergic) vs. 19 ± 22 ng/mL (Non-allergic), p < 0.01[16]
This compound B1 Receptor mRNA Allergen-induced Bronchial Hyperresponsiveness (Rat Model)Lung TissueIncreased expression with a peak 2-6 hours post-allergen exposure[13][14]
This compound B2 Receptor mRNA Allergen-induced Bronchial Hyperresponsiveness (Rat Model)Lung TissueNo change in expression post-allergen exposure[13][14]
This compound B1/B2 Receptor Expression Chronic Spontaneous Urticaria (CSU)CD14++CD16- MonocytesPositive correlation between UAS-7 score and BR1/BR2 expression (p = 0.03)[3]
Chronic Spontaneous Urticaria (CSU)LymphocytesStatistically significant higher BR1 expression in patients vs. controls (p < 0.001)[3]

Key Experimental Protocols

Investigating the role of this compound requires specialized methodologies to accurately measure the peptide and assess the activity of its associated pathways.

Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the current gold standard for accurate quantification of this compound and its metabolites.

Objective: To accurately measure levels of this compound and related kinin peptides in plasma or other biological fluids.

Methodology:

  • Sample Collection (Critical Step): Blood should be collected using a large-gauge (e.g., 21G) butterfly needle with minimal tubing directly into pre-chilled collection tubes.[15] The tubes must contain a cocktail of protease inhibitors to prevent both the ex vivo formation and degradation of this compound. A typical inhibitor cocktail includes EDTA (chelator), hexadimethrine bromide (contact activation inhibitor), and inhibitors for carboxypeptidases, ACE, and other peptidases (e.g., formic acid, chloroquine).[15]

  • Sample Processing: Immediately after collection, samples must be kept on ice and centrifuged at 4°C within 30 minutes.[15] The plasma is then separated, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

  • Extraction: Peptides are extracted from the plasma, typically using solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

  • LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The peptides are separated by reverse-phase chromatography and then ionized (e.g., by electrospray ionization - ESI). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound and its metabolites (Multiple Reaction Monitoring - MRM), allowing for highly specific and sensitive quantification against a standard curve of synthetic peptides.[18][19]

Nasal Allergen Challenge and Lavage for Kinin Analysis

This protocol is used to study the in vivo generation of this compound in the upper airways during an allergic response.

Objective: To quantify kinins and KKS components in the nasal mucosa following allergen exposure.

Methodology:

  • Subject Selection: Individuals with a history of allergic rhinitis and confirmed sensitization to a specific allergen (e.g., ragweed, grass pollen) are recruited. Non-allergic individuals serve as controls.[16]

  • Baseline Lavage: Before the challenge, each nasal cavity is lavaged with a known volume of sterile saline solution. The fluid is collected and placed on ice immediately.

  • Allergen Challenge: A standardized dose of the relevant allergen is administered into one nasal cavity via a metered-dose spray. The contralateral nostril may be challenged with a placebo (vehicle).[16]

  • Post-Challenge Lavage: At specific time points after the challenge (e.g., 10, 20, 60 minutes), the nasal cavities are lavaged again to collect secretions generated during the allergic reaction.

  • Sample Processing and Analysis: The lavage fluids are centrifuged to remove cells and debris. The supernatant is then analyzed for total protein, histamine (as a marker of mast cell degranulation), and KKS components. Immunoreactive plasma kallikrein can be measured by ELISA or radioimmunoassay, and kinins can be quantified by LC-MS/MS as described above.[16]

Nasal Allergen Challenge Workflow cluster_analytes Analytes Measured start Start: Recruit Allergic and Control Subjects lavage1 Perform Baseline Nasal Lavage start->lavage1 challenge Administer Allergen (or Placebo) via Nasal Spray lavage1->challenge wait Wait for Pre-determined Time Intervals challenge->wait lavage2 Perform Post-Challenge Nasal Lavage wait->lavage2 process Process Lavage Fluid: Centrifuge, Separate Supernatant lavage2->process analysis Analyze Supernatant process->analysis end End: Correlate Mediator Levels with Clinical Symptoms analysis->end Kinins Kinins (LC-MS/MS) analysis->Kinins Kallikrein Kallikrein (Immunoassay) analysis->Kallikrein Histamine Histamine (ELISA) analysis->Histamine

Caption: Experimental Workflow for Nasal Allergen Challenge Studies.

Conclusion and Therapeutic Implications

The evidence strongly supports a significant role for this compound as a co-mediator with histamine in the pathophysiology of allergic reactions. Its contribution is particularly prominent in severe anaphylaxis and in conditions like chronic urticaria and angioedema that are often refractory to antihistamines.[2][3] The distinct signaling pathways, especially the inducible nature of the B1R, suggest that this compound is involved in both the acute symptoms and the perpetuation of chronic allergic inflammation.[13]

This understanding opens new avenues for drug development. Therapeutic strategies targeting the Kinin-Kallikrein System offer a promising alternative or adjunct to conventional allergy treatments. Agents that are already approved for hereditary angioedema, such as the B2R antagonist Icatibant and the plasma kallikrein inhibitor Lanadelumab, could potentially be repurposed for severe allergic reactions.[2][12] Further research into the specific roles of B1R and B2R in different allergic phenotypes will be crucial for developing novel, targeted therapies to improve outcomes for patients with difficult-to-treat allergic diseases.

References

Methodological & Application

Measuring Bradykinin Levels in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (BK) is a potent inflammatory mediator and vasodilator peptide belonging to the kinin family of proteins.[1] It plays a crucial role in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, pain, and vascular permeability.[1][2] The accurate measurement of this compound levels in plasma is essential for understanding its role in disease and for the development of novel therapeutics targeting the kallikrein-kinin system. However, quantifying this compound in plasma presents significant challenges due to its low endogenous concentrations (in the low pg/mL range), a very short half-life of less than 30 seconds, and its susceptibility to ex vivo generation and degradation during sample collection and processing.[3][4]

This document provides detailed application notes and protocols for the accurate and reliable measurement of this compound in plasma samples, catering to the needs of researchers, scientists, and professionals in drug development.

This compound Signaling Pathway

This compound exerts its biological effects by binding to two distinct G protein-coupled receptors, the B1 and B2 receptors.[2] The B2 receptor is constitutively expressed and mediates the majority of the acute inflammatory effects of this compound.[2] In contrast, the B1 receptor is typically induced by inflammation and tissue injury and is involved in chronic inflammatory pain.[2] Upon binding to its receptors, this compound triggers a cascade of intracellular signaling events, leading to various cellular responses.[5][6]

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2R B2 Receptor This compound->B2R Gq Gq protein B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Vasodilation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: this compound B2 Receptor Signaling Pathway.

Methods for Measuring this compound in Plasma

Several analytical methods are available for the quantification of this compound in plasma, each with its own advantages and limitations. The primary methods include Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Summary of this compound Measurement Methods
MethodSensitivityTypical Normal Plasma LevelsKey AdvantagesKey Disadvantages
Radioimmunoassay (RIA) 25 pg/tube (equivalent to 125 ng/L of plasma)[7]2.5 - 5.2 µg/L[7]High sensitivity.[8]Requires radioactive materials, potential for cross-reactivity.[9]
ELISA 0.94 ng/mLVaries significantly depending on sample handling.High throughput, no radioactive materials.Potential for matrix effects and cross-reactivity.[10][11]
LC-MS/MS 2.5 - 5 pg/mL0.5 - 1.1 nmol/L (in healthy volunteers)[12]High specificity and accuracy, can multiplex.[1][3]Requires specialized equipment and expertise.

Experimental Workflow for this compound Measurement

The accurate measurement of this compound requires meticulous attention to the experimental workflow, from sample collection to data analysis. The following diagram outlines the key steps involved.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Acquisition & Analysis A Blood Collection (with protease inhibitors) B Centrifugation (to obtain plasma) A->B C Plasma Extraction (e.g., SPE) B->C D Assay Performance (RIA, ELISA, or LC-MS/MS) C->D E Signal Detection D->E F Standard Curve Generation E->F G Concentration Calculation F->G

Caption: General Experimental Workflow for this compound Measurement.

Detailed Experimental Protocols

Plasma Sample Collection and Preparation

Proper sample collection and handling are critical to prevent the artificial generation or degradation of this compound.

Materials:

  • Blood collection tubes containing a protease inhibitor cocktail (e.g., BD™ P800 tubes).

  • Refrigerated centrifuge.

  • Pipettes and sterile, low-protein binding tubes.

Protocol:

  • Collect whole blood directly into pre-chilled tubes containing a protease inhibitor cocktail.

  • Immediately after collection, gently invert the tubes several times to ensure proper mixing with the inhibitors.

  • Place the tubes on ice and process within 30 minutes of collection.

  • Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.[10]

  • Carefully collect the plasma supernatant, avoiding the buffy coat and red blood cells.

  • Aliquot the plasma into sterile, low-protein binding tubes.

  • Store the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.[13]

This compound Measurement by Competitive ELISA

This protocol is a general guideline based on commercially available ELISA kits.[10][14]

Materials:

  • This compound ELISA kit (containing pre-coated plates, standards, detection antibody, and other reagents).

  • Plate reader capable of measuring absorbance at 450 nm.

  • Microplate shaker.

  • Wash buffer.

  • Deionized or distilled water.

Protocol:

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add a defined volume of standards and plasma samples to the appropriate wells of the pre-coated microplate.

  • Add the biotinylated this compound conjugate to each well.

  • Add the specific polyclonal antibody to this compound to each well.

  • Incubate the plate for a specified time at room temperature on a plate shaker.

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again to remove unbound streptavidin-HRP.

  • Add the TMB substrate solution to each well and incubate in the dark to allow for color development. The color intensity will be inversely proportional to the amount of this compound in the sample.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the this compound concentration in the plasma samples by interpolating their absorbance values on the standard curve.

This compound Measurement by LC-MS/MS

This protocol provides a general overview of a typical LC-MS/MS method.[1]

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Appropriate LC column (e.g., C18).

  • Solid Phase Extraction (SPE) cartridges or plates.

  • Internal standard (e.g., stable isotope-labeled this compound).

  • Solvents for mobile phases and sample preparation (e.g., acetonitrile, formic acid, water).

Protocol:

  • Sample Pre-treatment: Thaw plasma samples on ice. Add a known amount of the internal standard to each plasma sample.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the plasma samples onto the cartridges.

    • Wash the cartridges with a weak solvent to remove interfering substances.

    • Elute the this compound and internal standard with an appropriate elution solvent.

  • LC Separation:

    • Inject the extracted sample onto the LC column.

    • Separate this compound from other components using a gradient of mobile phases. The total LC cycle time can be as short as 3.5 minutes.[1]

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor-to-product ion transitions for both this compound and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by analyzing standards of known this compound concentrations.

    • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The accurate measurement of this compound in plasma is a critical but challenging endeavor. The choice of analytical method will depend on the specific research question, available resources, and required sensitivity and specificity. Careful attention to sample collection and preparation is paramount to obtaining reliable and reproducible results. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists working to unravel the complexities of the kallikrein-kinin system in health and disease.

References

Application Notes and Protocols for In Vivo Studies of Bradykinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bradykinin and its Receptors

This compound is a potent vasoactive peptide that plays a significant role in various physiological and pathological processes, including inflammation, pain transmission, vasodilation, and vascular permeability.[1][2] It is a key component of the Kallikrein-Kinin System (KKS).[1] this compound exerts its effects by binding to two specific G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[2][3]

  • This compound B1 Receptor (B1R): The B1 receptor is typically expressed at very low levels in healthy tissues.[4] Its expression is significantly induced and upregulated by tissue injury, inflammatory cytokines, and endotoxins.[4][5][6] The B1R is primarily associated with chronic inflammatory pain and sustained inflammatory responses.[5] Its endogenous agonist is des-Arg⁹-bradykinin, a metabolite of this compound.[5]

  • This compound B2 Receptor (B2R): The B2 receptor is constitutively expressed in a wide variety of tissues and mediates most of the acute physiological effects of this compound.[2][5][7] These effects include vasodilation, increased vascular permeability, smooth muscle contraction, and acute pain signaling.[1][5]

Given their central role in inflammation and pain, both B1 and B2 receptors are key therapeutic targets for the development of novel analgesic and anti-inflammatory drugs.[6][7][8]

Signaling Pathways

This compound receptors mediate their downstream effects through complex signaling cascades. Activation of both B1 and B2 receptors stimulates G proteins, primarily Gαq and Gαi, leading to the activation of phospholipase C (PLC).[1][9][10] This initiates a cascade involving the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and activation of protein kinase C (PKC), which in turn modulates various cellular functions.[1][9][11]

B2R_Signaling_Pathway cluster_cytosol Cytosol BK This compound B2R B2 Receptor BK->B2R Binds Gq_Gi Gαq / Gαi B2R->Gq_Gi Activates PLC Phospholipase C (PLC) Gq_Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Prostaglandins Prostaglandins (e.g., PGE₂) MAPK->Prostaglandins Leads to Production

Figure 1: Simplified this compound B2 Receptor Signaling Pathway.

Overview of this compound Receptor Antagonists

This compound receptor antagonists are molecules that competitively block this compound from binding to its receptors, thereby preventing its biological effects.[2] They are categorized based on their selectivity for B1 or B2 receptors and their chemical nature (peptide or non-peptide). Second and third-generation antagonists have been developed with improved stability, potency, and oral bioavailability.[3]

Antagonist Target Receptor Type Key In Vivo Applications
Icatibant (HOE-140) B2PeptideHereditary Angioedema (HAE), Inflammation, Pain, Renal Fibrosis.[2][3][12][13][14]
Anatibant (LF 16-0687) B2Non-PeptideTraumatic Brain Injury (TBI), Brain Edema.[15][16][17][18]
Fasitibant B2Non-PeptideOsteoarthritis, Inflammatory Arthritis.[19][20]
MEN16132 B2Non-PeptideCartilage Degradation, Osteoarthritis.[21]
Lys-[Leu⁸]desArg⁹-BK B1PeptideExperimental tool for B1R-mediated inflammation and pain.[3][21]
R-715 (AcLys-[D-betaNal⁷, Ile⁸]desArg⁹-BK) B1PeptidePure B1 antagonist for pain and inflammation models.[3]

Experimental Protocols for In Vivo Studies

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This is a classic and widely used model to assess the anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema, which can be quantified.

Paw_Edema_Workflow start Start acclimate 1. Animal Acclimatization (≥ 7 days) start->acclimate grouping 2. Randomize into Groups (Vehicle, Antagonist, Positive Control) acclimate->grouping baseline 3. Measure Baseline Paw Volume grouping->baseline treatment 4. Administer Antagonist (e.g., Fasitibant) or Vehicle baseline->treatment induce 5. Inject Carrageenan (Subplantar, 1% w/v) treatment->induce ~60 min pre-treatment measure 6. Measure Paw Volume (e.g., at 1, 2, 3, 4, 5 hours post-carrageenan) induce->measure analyze 7. Calculate Edema & % Inhibition measure->analyze end End analyze->end

Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.

  • Acclimatization: Animals are housed for at least one week before the experiment under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into experimental groups (n=6-8 per group):

    • Vehicle Control (e.g., saline)

    • Antagonist Group(s) (e.g., Fasitibant, various doses)

    • Positive Control (e.g., Dexamethasone or Dexketoprofen)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The this compound receptor antagonist or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal, or intra-articular). For example, fasitibant chloride has been administered intra-articularly in a rat arthritis model.[19]

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated by subtracting the baseline paw volume from the post-treatment paw volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Traumatic Brain Injury (TBI) Model in Mice

This protocol is used to evaluate the neuroprotective effects of antagonists like Anatibant by assessing their impact on intracranial pressure (ICP) and brain tissue damage following trauma.

Methodology:

  • Animals: Male C57/Bl6 mice (25-28 g) are commonly used.[15]

  • Trauma Induction: Anesthesia is induced, and mice are subjected to a Controlled Cortical Impact (CCI) trauma, a standardized method to create a reproducible brain injury.[15]

  • Drug Administration: Anatibant (e.g., 3.0 mg/kg) or vehicle is administered as a subcutaneous bolus at specific time points post-injury (e.g., 15 minutes and 8 hours after TBI).[15]

  • ICP Monitoring: Intracranial pressure is measured at several time points after the injury (e.g., 3, 6, and 10 hours) using an ICP probe.[15]

  • Histopathological Analysis: At 24 hours post-trauma, animals are euthanized, and brains are collected. The contusion (lesion) volume is quantified from brain slices using histological staining (e.g., cresyl violet) and image analysis software.[15]

  • Data Analysis: ICP values and contusion volumes are compared between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Quantitative Data from In Vivo Studies

The following tables summarize dosages and efficacy data for key this compound receptor antagonists from published in vivo studies.

Table 1: In Vivo Efficacy of B2 Receptor Antagonists

AntagonistModelSpeciesDose & RouteKey FindingsReference
Anatibant Traumatic Brain Injury (CCI)Mouse3.0 mg/kg, SCSignificant reduction in ICP and contusion volume 24h post-trauma.[15][15][18]
Icatibant (HOE-140) Unilateral Ureteral Obstruction (Renal Fibrosis)Mouse, Rat500 µg/kg/day, SCBlocked the antifibrotic effects of increased this compound levels.[22][22]
Fasitibant Carrageenan-induced ArthritisRat100 µ g/knee , Intra-articular~45% inhibition of joint pain; ~60% reduction in neutrophil infiltration.[19][19]
Icatibant Hereditary Angioedema (HAE) AttackHuman30 mg, SCMedian time to onset of symptom relief: 1.9-2.1 hours.[23][23][24]

Table 2: Pharmacokinetic Parameters of Anatibant in TBI Patients

ParameterValue
Protein Binding >97.7%
Administration Single subcutaneous injection
Plasma Half-life (TBI Patients) ~70 hours
Key Observation Dose-proportional pharmacokinetics observed.[25]

Data from a Phase I study in severe TBI patients.[16][25]

Conclusion

This compound receptor antagonists are invaluable tools for investigating the roles of the Kallikrein-Kinin System in pathophysiology. Potent and selective antagonists for both B1 and B2 receptors have enabled researchers to probe their functions in preclinical in vivo models of pain, inflammation, neurological injury, and fibrotic diseases.[6][15][22] Non-peptide, orally active antagonists represent a promising therapeutic strategy for a variety of human diseases, with antagonists like Icatibant already established for treating hereditary angioedema.[2][3] The protocols and data presented here provide a foundational guide for researchers aiming to utilize these compounds in their in vivo studies.

References

Application Notes and Protocols for Studying Bradykinin Signaling in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common cell culture models and detailed protocols for investigating Bradykinin (BK) signaling pathways. This compound, a potent vasoactive nonapeptide, exerts its effects through the activation of two G-protein coupled receptors (GPCRs), the B1 and B2 receptors (B1R and B2R).[1][2] Understanding the signaling cascades initiated by these receptors is crucial for drug discovery efforts targeting inflammation, pain, cardiovascular diseases, and oncology.

I. Overview of Cell Culture Models

A variety of cell lines are utilized to study this compound signaling. The choice of cell model depends on the specific research question, such as studying endogenous receptor function or characterizing recombinant receptor pharmacology.

Commonly Used Cell Lines:

  • Recombinant Cell Lines: Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO), and COS-7 cells are frequently used for the stable or transient expression of B1R and B2R.[3][4][5][6] These models are ideal for high-throughput screening (HTS) and detailed pharmacological characterization due to their robust growth and the defined expression of the target receptor.[3][4]

  • Endogenously Expressing Cell Lines: Several cell types naturally express this compound receptors. Human Umbilical Vein Endothelial Cells (HUVEC), human cardiac c-Kit+ progenitor cells, and various cancer cell lines (e.g., human renal carcinoma A498, breast cancer MCF-7) are valuable for studying the physiological and pathophysiological roles of this compound in a more native context.[7][8][9] For instance, cultured human cardiac c-Kit+ progenitor cells have been shown to express B2R but not B1R, making them a suitable model for studying B2R-specific effects on cell proliferation and migration.[7][10]

Table 1: Summary of Cell Culture Models for this compound Signaling

Cell LineReceptor ExpressionTypical ApplicationsKey Signaling Readouts
HEK293 Recombinant B1R or B2RHigh-Throughput Screening (HTS), Receptor Pharmacology, Signal Transduction StudiesCalcium Flux, β-arrestin Recruitment, MAPK/ERK Activation
CHO Recombinant B2RCompetition Binding Assays, Functional AssaysLigand Binding Affinity (Kd), Intracellular Ca2+ Mobilization
U2OS Recombinant B2RGPCR Activation AssaysCalcium Flux
COS-7 Recombinant B2RPharmacological Characterization of Receptor ClonesLigand Binding Affinity (Kd)
HUVEC Endogenous B2REndothelial Cell Biology, Inflammation, AngiogenesisFGFR-1 Transactivation, ERK1/2 & STAT3 Phosphorylation, Endothelial Permeability
Human Cardiac c-Kit+ Progenitor Cells Endogenous B2RCardiovascular Research, Cell Proliferation and MigrationpAkt, pERK1/2, Cyclin D1 Levels, Intracellular Ca2+ Release
bEnd.3 (Mouse Brain Endothelial) Endogenous B1RBlood-Brain Barrier Disruption Studies, NeuroinflammationCell Migration and Proliferation
A498 (Human Renal Carcinoma) Endogenous B2RCancer Biology, Cell ProliferationERK Activation, Na+/H+ Exchanger (NHE1) Activity

II. This compound Signaling Pathways

This compound receptors, primarily the B2 receptor, are coupled to Gq/11 proteins.[8][11] Ligand binding initiates a cascade of intracellular events culminating in diverse cellular responses.

A. Canonical Gq/PLC Pathway

Activation of the B2 receptor by this compound leads to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12] The subsequent increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).[8][13]

B. Downstream Kinase Cascades and Cross-Talk

The initial signaling events activate multiple downstream pathways, including:

  • MAPK/ERK Pathway: this compound is a known activator of the Ras-Raf-MEK-ERK pathway, which is crucial for regulating cell proliferation and differentiation.[7][8]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is also engaged, playing a significant role in cell survival, growth, and migration.[7][12]

  • Receptor Tyrosine Kinase (RTK) Transactivation: B2R signaling can transactivate other receptors, such as the Fibroblast Growth Factor Receptor-1 (FGFR-1), through a c-Src-dependent mechanism in endothelial cells.[9]

Bradykinin_Signaling_Pathway BK This compound B2R B2 Receptor BK->B2R Gq11 Gq/11 B2R->Gq11 Activates Src c-Src B2R->Src Transactivation PI3K PI3K B2R->PI3K PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Ca Ca²⁺↑ ER->Ca Ca->PKC MAPK MAPK (ERK1/2) PKC->MAPK FGFR1 FGFR-1 Src->FGFR1 Permeability Vascular Permeability FGFR1->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation MAPK->Proliferation

This compound B2 Receptor Signaling Cascade.

III. Experimental Protocols

Detailed methodologies for key assays are provided below. A general workflow is essential for reproducible results.

Experimental_Workflow Start Start Culture Cell Culture (e.g., HEK293-B2R) Start->Culture Seed Seed Cells into Assay Plates Culture->Seed Starve Serum Starvation (Optional, to reduce basal signaling) Seed->Starve Pretreat Pre-treatment (Antagonists/Inhibitors) Starve->Pretreat Stimulate Stimulation (this compound Agonist) Pretreat->Stimulate Assay Perform Assay Stimulate->Assay Ca_Assay Calcium Flux Assay->Ca_Assay WB_Assay Western Blot (pERK, pAkt) Assay->WB_Assay Mig_Assay Migration Assay Assay->Mig_Assay Analysis Data Acquisition & Analysis Ca_Assay->Analysis WB_Assay->Analysis Mig_Assay->Analysis End End Analysis->End

General Experimental Workflow for Studying BK Signaling.
Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to measure changes in cytosolic free calcium following B2R activation using a fluorescent indicator.

Materials:

  • HEK293 cells stably expressing the human B2 receptor (e.g., HiTSeeker BDKRB2 Cell Line).[3][11]

  • DMEM, 10% FBS, Penicillin-Streptomycin.

  • Black, clear-bottom 96-well microplates.

  • Fluo-4 Direct™ Calcium Assay Kit or similar fluorescent calcium indicator.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound (agonist).

  • Icatibant (Hoe 140) or other B2R antagonist (for validation).

  • Fluorescence plate reader with excitation/emission filters for the chosen dye (e.g., 494/516 nm for Fluo-4).

Methodology:

  • Cell Seeding: Seed HEK293-B2R cells in a 96-well plate at a density of 40,000-60,000 cells/well and culture overnight.

  • Dye Loading: The next day, remove the culture medium. Add the fluorescent calcium indicator (e.g., Fluo-4 prepared in HBSS with probenecid) to each well. Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature.[14]

  • Baseline Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence for 10-20 seconds.

  • Compound Addition: Using the reader's injection system, add varying concentrations of this compound (for agonist dose-response) or pre-incubate with an antagonist for 5-10 minutes before adding a fixed concentration of this compound (e.g., EC80).[14]

  • Data Acquisition: Immediately after compound addition, measure the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity (F/F0) reflects the change in intracellular calcium. Plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This protocol quantifies the activation of the MAPK/ERK pathway.

Materials:

  • Human cardiac c-Kit+ progenitor cells or another responsive cell line.

  • 6-well plates.

  • Serum-free medium.

  • This compound.

  • PD98059 (MEK inhibitor for control).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Methodology:

  • Cell Culture and Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours prior to stimulation.

  • Stimulation: Treat cells with this compound (e.g., 1-10 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).[7][10] For inhibitor experiments, pre-treat with PD98059 for 30 minutes before adding this compound.[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of phosphorylated ERK to total ERK.

Protocol 3: Cell Migration (Transwell) Assay

This assay measures the chemotactic response of cells to this compound.

Materials:

  • bEnd.3 cells or other migratory cells.

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates.

  • Serum-free medium containing 0.1% BSA.

  • This compound.

  • Calcein-AM or DAPI stain.

  • Cotton swabs.

  • Fluorescence microscope or plate reader.

Methodology:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA.

  • Assay Setup: Add serum-free medium containing various concentrations of this compound to the lower chambers of the 24-well plate.

  • Cell Seeding: Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Staining and Visualization: Fix and stain the migrated cells on the bottom of the membrane (e.g., with DAPI) or stain live migrated cells with Calcein-AM.

  • Quantification: Count the number of migrated cells in several representative fields of view under a microscope or quantify the total fluorescence using a plate reader.

  • Analysis: Plot the number of migrated cells against the this compound concentration.

IV. Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for this compound signaling assays.

Table 2: Quantitative Data for this compound-Induced Responses

Assay TypeCell LineLigandParameterReported ValueReference
Calcium Flux HiTSeeker BDKRB2This compoundEC502.18 x 10⁻⁹ M[11]
β-arrestin Recruitment HiTSeeker BDKRB2This compoundEC505.21 x 10⁻⁹ M[11]
Competition Binding Recombinant Human B2R (COS-7)This compoundKd0.1 - 0.2 nM[5]
Cell Proliferation Human Cardiac c-Kit+ CellsThis compoundEffective Concentration1 - 10 nM[7][10]
Calcium Flux (Antagonist) Recombinant Human B2R (CHO)This compound (agonist)EC506.05 ± 2.86 pM[14]
Cell Migration Rat Brain Astrocytes (RBA)This compoundEffective Concentration10 nM[13]

References

In Vitro Assays for Bradykinin Receptor Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin receptors, members of the G-protein coupled receptor (GPCR) superfamily, are key players in a variety of physiological and pathophysiological processes, including inflammation, pain, vasodilation, and vascular permeability.[1] There are two main subtypes of this compound receptors: B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues, while the B1 receptor is typically expressed at low levels and is upregulated in response to tissue injury and inflammation.[2] This differential expression makes them attractive targets for therapeutic intervention in various diseases.

These application notes provide detailed protocols for in vitro binding assays to characterize the interaction of novel compounds with this compound B1 and B2 receptors. The following sections include protocols for radioligand binding assays, an overview of non-radioactive fluorescence-based methods, and representative binding affinity data for standard reference compounds. Additionally, signaling pathway and experimental workflow diagrams are provided to aid in the conceptual understanding of these assays.

This compound Receptor Signaling Pathways

This compound receptors mediate their effects by coupling to intracellular heterotrimeric G-proteins. Upon agonist binding, these receptors activate downstream signaling cascades that lead to various cellular responses.

The This compound B1 receptor is primarily coupled to Gαq/11 proteins.[3] Activation of the B1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4]

B1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol B1R This compound B1 Receptor Gq11 Gαq/11 B1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER stimulates release PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) Cellular_Response Cellular Response (e.g., Inflammation) Ca2->Cellular_Response PKC->Cellular_Response ER->Ca2 Ligand B1 Agonist (e.g., des-Arg⁹-BK) Ligand->B1R binds

B1 Receptor Signaling Pathway

The This compound B2 receptor is also coupled to Gαq/11, leading to the activation of the PLC/IP3/DAG pathway and subsequent increase in intracellular calcium.[1][5] In addition, the B2 receptor can couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]

B2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol B2R This compound B2 Receptor Gq11 Gαq/11 B2R->Gq11 activates Gi Gαi B2R->Gi activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP ER Endoplasmic Reticulum IP3->ER stimulates release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Vasodilation, Pain) cAMP->Cellular_Response Ca2 Ca²⁺ (intracellular) Ca2->Cellular_Response PKC->Cellular_Response ER->Ca2 Ligand B2 Agonist (e.g., this compound) Ligand->B2R binds

B2 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. These assays involve the use of a radiolabeled ligand (e.g., tritiated this compound) that binds specifically to the receptor of interest.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing B1 or B2 Receptors) start->prep_membranes incubation Incubate Membranes with: - Radiolabeled Ligand - Unlabeled Test Compound (Competition) - Buffer prep_membranes->incubation filtration Separate Bound from Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate Ki, Kd, Bmax) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

Materials:

  • Cell Membranes: Membranes from CHO-K1 cells stably expressing the human this compound B1 receptor.

  • Radioligand: [³H]-Lys-des-Arg⁹-Bradykinin.

  • Non-specific Binding Control: High concentration of unlabeled Lys-des-Arg⁹-Bradykinin or another B1 receptor antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of the compounds to be tested.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration manifold.

Procedure:

  • Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.

  • Add the following to each well of a 96-well plate:

    • 25 µL of Assay Buffer (for total binding) or non-specific binding control.

    • 25 µL of serially diluted test compound (for competition assay).

    • 50 µL of radioligand diluted in Assay Buffer.

    • 100 µL of diluted cell membranes.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation fluid to each vial and count the radioactivity using a scintillation counter.

  • Analyze the data to determine IC₅₀ values for the test compounds and subsequently calculate the Ki values using the Cheng-Prusoff equation.

Materials:

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human this compound B2 receptor.

  • Radioligand: [³H]-Bradykinin.

  • Non-specific Binding Control: High concentration of unlabeled this compound or a B2 receptor antagonist (e.g., Icatibant).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.2 g/L 1-10-phenanthroline and 0.1% BSA.[6]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of the compounds to be tested.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[6]

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration manifold.

Procedure:

  • Thaw the cell membranes on ice and dilute to the appropriate concentration in ice-cold Assay Buffer.

  • Add the components to the wells of a 96-well plate in the following order:

    • 25 µL of Assay Buffer or non-specific binding control.

    • 25 µL of the test compound at various concentrations.

    • 50 µL of [³H]-Bradykinin.

    • 100 µL of the cell membrane suspension.

  • Incubate the plate for 60 minutes at 22°C.[6]

  • Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Dry the filters and transfer them to scintillation vials.

  • Add scintillation fluid and measure the radioactivity in a scintillation counter.

  • Calculate the IC₅₀ and Ki values from the competition binding data.

Non-Radioactive Binding Assays

While radioligand binding assays are highly sensitive and robust, the use of radioactive materials poses safety and disposal challenges. Consequently, non-radioactive methods have been developed as viable alternatives.

Fluorescence-Based Assays:

These assays utilize fluorescently labeled ligands or employ techniques that measure downstream signaling events upon receptor activation, such as changes in intracellular calcium or receptor internalization.

  • Fluorescent Ligand Binding: This method involves a fluorescently labeled this compound analog that binds to the receptor. The binding can be measured using techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET).

  • Calcium Mobilization Assays: Since both B1 and B2 receptors signal through the Gq pathway leading to an increase in intracellular calcium, fluorescent calcium indicators (e.g., Fluo-4) can be used to measure receptor activation in whole cells. This provides a functional readout of ligand binding.

  • Receptor Internalization Assays: Upon agonist binding, GPCRs are often internalized into the cell. This process can be visualized and quantified by tagging the receptor with a fluorescent protein (e.g., GFP) and monitoring its translocation from the cell membrane to intracellular vesicles using high-content imaging.

Data Presentation

The following tables summarize the binding affinities of known agonists and antagonists for the human this compound B1 and B2 receptors. This data can be used as a reference for validating assay performance and for comparing the potency of novel compounds.

Table 1: Binding Affinities of Ligands for the Human this compound B1 Receptor

CompoundTypeKᵢ (nM)
Lys-[Des-Arg⁹]this compoundAgonist0.12[2][7]
[Des-Arg⁹]-BradykininAgonist-
SSR240612Antagonist0.48[1]
Compound 11Antagonist0.034[8]

Table 2: Binding Affinities of Ligands for the Human this compound B2 Receptor

CompoundTypeKᵢ (nM)Kₑ (nM)pA₂
This compoundAgonist---
Icatibant (HOE 140)Antagonist0.798[1]--
Anatibant (LF 16-0687)Antagonist0.67[1]--
Compound 3Antagonist-0.24[6]9.67[6]
FR173657Antagonist---

Note: Kᵢ (inhibition constant) and Kₑ (equilibrium dissociation constant) are measures of the affinity of a ligand for a receptor. pA₂ is a measure of the potency of an antagonist. A lower Kᵢ or Kₑ value and a higher pA₂ value indicate a higher affinity or potency. Data for some compounds may not be available for all parameters.

Conclusion

The in vitro binding assays described in these application notes provide robust and reliable methods for the pharmacological characterization of compounds targeting the this compound B1 and B2 receptors. The choice of assay will depend on the specific research question, available resources, and desired throughput. Careful validation with known reference compounds is essential to ensure the accuracy and reproducibility of the results. These assays are invaluable tools for the discovery and development of novel therapeutics targeting the kallikrein-kinin system.

References

Application Notes and Protocols for Animal Models of Bradykinin-Induced Edema

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin, a potent inflammatory mediator, plays a crucial role in the pathogenesis of edema by increasing vascular permeability. Animal models that recapitulate this compound-induced edema are indispensable tools for investigating the underlying mechanisms of inflammatory processes and for the preclinical evaluation of novel anti-inflammatory therapeutics. This document provides detailed application notes and protocols for the most commonly employed animal models of this compound-induced edema, focusing on rodent paw edema.

Signaling Pathways of this compound-Mediated Edema

This compound exerts its effects through the activation of two main G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). The B2R is constitutively expressed and mediates the acute effects of this compound, while the B1R is typically upregulated during inflammation and tissue injury, contributing to chronic inflammatory states.[1][2] Activation of these receptors on endothelial cells triggers a cascade of intracellular signaling events leading to vasodilation and increased vascular permeability, the hallmarks of edema.

Bradykinin_Signaling_Pathway cluster_KKS Kallikrein-Kinin System cluster_receptors This compound Receptors cluster_downstream Downstream Signaling HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein Kallikrein HMWK->Kallikrein Activation This compound This compound (BK) Kallikrein->this compound Cleavage B2R B2 Receptor (Constitutive) This compound->B2R B1R B1 Receptor (Inducible) This compound->B1R Gq_11 Gαq/11 B2R->Gq_11 B1R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC eNOS_NO eNOS → NO Ca_PKC->eNOS_NO PLA2 Phospholipase A2 (PLA2) Ca_PKC->PLA2 Edema Vasodilation & Increased Vascular Permeability (Edema) eNOS_NO->Edema AA Arachidonic Acid (AA) PLA2->AA COX COX AA->COX PGs Prostaglandins (PGs) COX->PGs PGs->Edema

Caption: this compound signaling pathway leading to edema.

Experimental Protocols

The most widely used in vivo model is the rodent paw edema test, which is acute, highly reproducible, and allows for quantitative assessment of edema formation.

Experimental Workflow: Rodent Paw Edema Model

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_induction Edema Induction Phase cluster_post Post-Induction Measurement Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurement Baseline Paw Volume Measurement (t=0) Animal_Acclimatization->Baseline_Measurement Compound_Administration Test Compound or Vehicle Administration (i.p., p.o., s.c.) Baseline_Measurement->Compound_Administration Bradykinin_Injection Subplantar Injection of This compound (e.g., 10 nmol/paw) in one hind paw Compound_Administration->Bradykinin_Injection 30-60 min post-treatment Paw_Volume_Measurement Measure Paw Volume at Specific Time Points (e.g., 30, 60, 120, 180 min) Bradykinin_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis: Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Accurate Bradykinin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate measurement of bradykinin by preventing its degradation during sample collection.

Troubleshooting Guides

Issue: Low or undetectable this compound levels in my samples.

Possible Cause Recommendation
Rapid Degradation: this compound has a very short half-life in plasma, estimated to be less than 30 seconds.[1][2][3]Immediately upon collection, blood should be transferred into tubes containing a protease inhibitor cocktail.
Inadequate Enzyme Inhibition: The cocktail used may not be effective against all kininases.Ensure your inhibitor cocktail is broad-spectrum, targeting serine proteases, metalloproteases, and carboxypeptidases. Key enzymes to inhibit include Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase N (CPN).[4]
Improper Sample Handling: Delays in processing or incorrect temperature can lead to significant degradation.Process samples immediately after collection. Centrifugation should be carried out at 4°C.[5][6] Plasma should be promptly separated and frozen at -80°C.[1][2]
Incorrect Tube Type: The anticoagulant or tube material may interfere with this compound stability or the assay itself.Use polypropylene tubes pre-chilled and containing EDTA and a suitable protease inhibitor cocktail.[7] Avoid glass tubes which can activate the contact system and lead to artefactual this compound generation.[8]

Issue: High variability in this compound measurements between replicate samples.

Possible Cause Recommendation
Inconsistent Timing: Variations in the time between sample collection and the addition of inhibitors or processing.Standardize your sample collection and handling protocol with precise timing for each step.
Contact Activation: Activation of the contact system during venipuncture can artificially generate this compound.[7]Ensure a clean venipuncture. If collecting multiple tubes, consider a discard tube first, especially for coagulation-related tests.[9]
Hemolysis: Ruptured red blood cells can release proteases that may degrade this compound.Avoid vigorous mixing or excessive pulling pressure during sample collection to prevent hemolysis.[10]
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to peptide degradation.[11]Aliquot plasma into single-use tubes before freezing to avoid multiple freeze-thaw cycles.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of collection tube for this compound measurement?

A1: Pre-chilled polypropylene tubes containing EDTA as an anticoagulant are recommended.[7] It is crucial that these tubes are also spiked with a potent protease inhibitor cocktail before blood is drawn.

Q2: What components should be in an effective protease inhibitor cocktail for this compound stabilization?

A2: A comprehensive cocktail should target the primary enzymes that degrade this compound. This includes inhibitors for Angiotensin-Converting Enzyme (ACE), Carboxypeptidase N (CPN), neutral endopeptidase, and aminopeptidase P.[7] A combination of inhibitors like EDTA, sodium citrate, and omapatrilat has been shown to be effective.[7]

Q3: What is the immediate procedure to follow after blood collection?

A3: Immediately after drawing blood into the prepared tube, gently invert the tube several times to mix the blood with the anticoagulant and protease inhibitors. The sample should then be placed on ice and centrifuged at 4°C as soon as possible to separate the plasma.[5][6]

Q4: How should I store my plasma samples for long-term analysis?

A4: For long-term storage, plasma samples should be kept at -80°C.[1][2] It has been shown that this compound in plasma treated with a suitable protease inhibitor mix is stable for at least 12 months at -20°C, and likely longer at -80°C.[11] Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.[5][6]

Q5: Can I use serum instead of plasma?

A5: Plasma is generally preferred over serum for this compound measurement. The clotting process that occurs to generate serum can lead to the activation of proteases and the release of factors that can either degrade or artificially generate this compound, leading to variable results.[9][12]

Quantitative Data Summary

Table 1: Half-life of this compound in Human Plasma

ConditionThis compound Half-lifeReference
Normal Plasma~34 seconds[8][13]
Plasma with ACE Inhibitor (enalaprilat)Increased ~12-fold[8][13]

Experimental Protocols

Protocol 1: Blood Collection for this compound Measurement

  • Preparation: Pre-chill 1.5 mL polypropylene microcentrifuge tubes on ice. Prepare a protease inhibitor cocktail containing inhibitors for ACE, CPN, and other kininases. Add the appropriate volume of the inhibitor cocktail to each tube.

  • Venipuncture: Collect whole blood using a smooth venipuncture technique to minimize tissue trauma and contact activation.

  • Collection: Draw the blood directly into the pre-chilled tube containing the protease inhibitor cocktail and EDTA.

  • Mixing: Immediately and gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors.

  • Cooling: Place the tube immediately on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1000-2000 x g for 15 minutes at 4°C.[5][6]

  • Aliquoting and Storage: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cell pellet. Aliquot the plasma into pre-chilled, labeled polypropylene tubes. Immediately freeze and store the aliquots at -80°C until analysis.[1][2]

Protocol 2: Sample Preparation using Ethanol Precipitation (for LC-MS/MS)

This method is used to stop enzymatic activity and precipitate proteins.

  • Ethanol Addition: To a 0.1 mL plasma aliquot, add 0.5 mL of 80% ice-cold ethanol.[1][2]

  • Vortexing: Vortex the mixture vigorously to ensure complete denaturation of enzymes.[1][2]

  • Incubation & Centrifugation: The ethanol-mixed samples can be stored at 4°C or -80°C.[1][2] Before analysis, centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing this compound to a new tube for further processing, such as solid-phase extraction.[1][2]

Visualizations

G This compound Degradation Pathway BK This compound (BK) BK1_8 BK(1-8) (active metabolite) BK->BK1_8 BK1_7 BK(1-7) (inactive metabolite) BK->BK1_7 >90% in plasma BK1_5 BK(1-5) (active metabolite) BK1_7->BK1_5 CPN Carboxypeptidase N (CPN) CPN->BK1_8 ACE Angiotensin-Converting Enzyme (ACE) ACE->BK1_7 ACE->BK1_5

Caption: Major enzymatic pathways of this compound degradation in human plasma.

G Sample Collection Workflow cluster_pre Pre-collection cluster_collection Collection cluster_processing Processing Prep_Tube Prepare chilled tube with EDTA & Inhibitors Venipuncture Perform smooth venipuncture Collect_Blood Collect blood into prepared tube Venipuncture->Collect_Blood Mix Gently invert to mix Collect_Blood->Mix Ice Place on ice immediately Mix->Ice Centrifuge Centrifuge at 4°C Ice->Centrifuge Aliquot Aliquot plasma Centrifuge->Aliquot Store Store at -80°C Aliquot->Store

Caption: Recommended workflow for blood sample collection to prevent this compound degradation.

G Troubleshooting Low this compound Levels Start Low/Undetectable This compound Levels Check_Inhibitors Was a broad-spectrum protease inhibitor cocktail used? Start->Check_Inhibitors Check_Handling Was the sample immediately chilled and processed at 4°C? Check_Inhibitors->Check_Handling Yes Result_Inhibitors Revise inhibitor cocktail to target key kininases. Check_Inhibitors->Result_Inhibitors No Check_Tube Was a pre-chilled EDTA polypropylene tube used? Check_Handling->Check_Tube Yes Result_Handling Optimize handling protocol for speed and temperature control. Check_Handling->Result_Handling No Check_Storage Was plasma stored correctly at -80°C without freeze-thaw cycles? Check_Tube->Check_Storage Yes Result_Tube Switch to appropriate collection tubes. Check_Tube->Result_Tube No Result_Storage Implement proper aliquoting and storage procedures. Check_Storage->Result_Storage No Result_OK Review assay sensitivity and other pre-analytical factors. Check_Storage->Result_OK Yes

Caption: A decision tree for troubleshooting unexpectedly low this compound measurements.

References

Technical Support Center: Bradykinin Receptor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with bradykinin receptor assays. The information is tailored for scientists and drug development professionals to help overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between this compound B1 and B2 receptors?

A1: The B1 and B2 receptors are both G-protein coupled receptors (GPCRs) that mediate the effects of this compound, but they differ in their expression, regulation, and agonist selectivity. The B2 receptor is constitutively expressed in a wide range of tissues, while the B1 receptor is typically expressed at low levels and is upregulated by inflammatory stimuli and tissue injury.[1] this compound is a potent agonist for the B2 receptor, whereas its metabolite, des-Arg9-bradykinin, is the selective agonist for the B1 receptor.[2]

Q2: Which cell lines are suitable for expressing this compound receptors?

A2: Several commercially available cell lines are engineered to stably express either the human this compound B1 or B2 receptor. Commonly used host cell lines include Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO), and U2OS cells.[3][4] The choice of cell line can depend on the specific assay and desired signaling readout. For example, HEK293 cells are frequently used for both binding and functional assays, such as calcium mobilization.[4][5]

Q3: What are the typical downstream signaling pathways activated by this compound receptors?

A3: Both B1 and B2 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC).[1][2][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] In some cellular contexts, this compound receptors can also couple to other G proteins, such as Gs or Gi, leading to the modulation of cyclic AMP (cAMP) levels.[7][8]

Troubleshooting Guides

Ligand Binding Assays

Q4: I am observing high non-specific binding in my radioligand binding assay. What can I do to reduce it?

A4: High non-specific binding can obscure the specific binding signal and reduce the assay window. Here are several strategies to minimize it:

  • Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value. This ensures that the majority of the binding is to the high-affinity receptor sites.[9]

  • Choice of Unlabeled Competitor: For determining non-specific binding, use a high concentration (typically 100- to 1000-fold excess over the radioligand) of a potent, unlabeled ligand to saturate the specific receptor sites.[10]

  • Washing Steps: Increase the number and/or volume of washes to more effectively remove unbound radioligand. Using ice-cold wash buffer can help to slow the dissociation of the radioligand from the receptor.

  • Filter Plate Pre-treatment: If using a filtration-based assay, pre-treating the filter plates with a blocking agent like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.

  • Assay Buffer Composition: The composition of the binding buffer can influence non-specific binding. Including a carrier protein like bovine serum albumin (BSA) can help to block non-specific binding sites on the assay plates and cell membranes.

Q5: My competition binding curve shows a shallow slope (Hill slope not equal to 1). What does this indicate?

A5: A shallow Hill slope in a competition binding assay can suggest several possibilities:

  • Multiple Binding Sites: The competing ligand may be binding to more than one site on the receptor with different affinities.

  • Ligand Degradation: The unlabeled ligand may be degrading over the course of the incubation period. Including protease inhibitors in the assay buffer can help to mitigate this.[5]

  • Assay Not at Equilibrium: The incubation time may not be sufficient for the binding reaction to reach equilibrium. It is important to determine the time required to reach equilibrium for your specific assay conditions.

  • Complex Binding Kinetics: The binding of the competing ligand may not follow a simple bimolecular interaction model.

Functional Assays

Q6: I am not seeing a robust calcium signal in my calcium mobilization assay. What are the potential causes?

A6: A weak or absent calcium signal can be due to several factors related to the cells, reagents, or assay procedure:

  • Low Receptor Expression: The cell line may not be expressing a sufficient number of functional receptors on the cell surface. Verify receptor expression using a method like flow cytometry or a radioligand binding assay.[11]

  • Cell Health and Density: Ensure that the cells are healthy and plated at the optimal density. Over-confluent or unhealthy cells may not respond well to stimulation.[12]

  • Calcium Dye Loading: Inefficient loading of the calcium-sensitive dye can lead to a poor signal. Optimize the dye concentration and incubation time. Ensure that the dye is not expired and has been stored correctly.[13]

  • Agonist Potency and Concentration: Verify the identity and potency of your this compound agonist. Prepare fresh dilutions for each experiment.

  • Receptor Desensitization: Prolonged exposure to even low levels of agonist can lead to receptor desensitization.[14][15] Ensure that cells are not prematurely exposed to the agonist.

Q7: My cAMP assay results are inconsistent. What are some common sources of variability?

A7: Inconsistent results in cAMP assays can arise from several sources:

  • Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, leading to a reduced signal. Including a PDE inhibitor, such as IBMX, in the assay buffer is crucial for obtaining a robust and reproducible signal.[11]

  • Cell Number: Variations in the number of cells seeded per well can lead to variability in the amount of cAMP produced. Ensure accurate and consistent cell plating.

  • Agonist Stimulation Time: The kinetics of cAMP production can be transient. It is important to perform a time-course experiment to determine the optimal agonist stimulation time.

  • Assay Kit Components: Ensure that all components of the cAMP assay kit are properly reconstituted, stored, and used according to the manufacturer's instructions.[16]

Quantitative Data Summary

Table 1: Representative Binding Affinities of Ligands for this compound Receptors

ReceptorLigandAssay TypeCell Line/TissueKi (nM)IC50 (nM)Reference
Human B1Lys-[Des-Arg9]this compoundRadioligand BindingRecombinant0.12[17]
Human B1[3H][Leu9]des-Arg10-kallidinRadioligand BindingCHO cells[18]
Human B2This compoundCompetition BindingCHO cells0.1[12]
Human B2IcatibantCompetition BindingGuinea pig ileum0.7981.07[17]
Rat B2This compoundCompetition BindingHEK293 cells[5]

Note: Ki and IC50 values can vary depending on the specific assay conditions, radioligand used, and cell line or tissue preparation.

Experimental Protocols

Detailed Methodology for a Radioligand Competition Binding Assay

This protocol is a general guideline for performing a radioligand competition binding assay using cell membranes expressing the this compound B2 receptor.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human this compound B2 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled competitor ligand.

    • In a 96-well plate, add the following to each well:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

      • A fixed concentration of [3H]-Bradykinin (e.g., at its Kd concentration).[12]

      • Varying concentrations of the unlabeled competitor.

      • For total binding wells, add vehicle instead of the competitor.

      • For non-specific binding wells, add a saturating concentration of an unlabeled B2 receptor antagonist.[10]

    • Initiate the binding reaction by adding the cell membrane preparation to each well.[12]

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor.

Detailed Methodology for a Calcium Mobilization Assay

This protocol outlines the general steps for a no-wash, fluorescence-based calcium mobilization assay.[19]

  • Cell Plating:

    • Seed cells expressing the this compound receptor of interest into a black-walled, clear-bottom 96-well plate at an optimized density.[12]

    • Allow the cells to attach and grow overnight in a cell culture incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. The solution should also contain an agent like probenecid to prevent dye leakage from the cells.[12]

    • Remove the cell culture medium from the plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.[12]

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the this compound agonist.

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation).[6]

    • Establish a baseline fluorescence reading for each well.

    • Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 90 seconds).[12]

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response for each well (e.g., peak fluorescence minus baseline).

    • Plot the response as a function of the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value of the agonist.

Visualizations

Bradykinin_Signaling_Pathway cluster_receptor Cell Membrane This compound This compound B2R B2 Receptor This compound->B2R binds Gq Gq B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Cytosolic Ca2+ (Increase) ER->Ca2_cyto releases Ca2+ Ca2_ER Ca2+ Downstream Downstream Cellular Responses Ca2_cyto->Downstream PKC->Downstream

Caption: Canonical Gq-mediated signaling pathway of the this compound B2 receptor.

Ligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with Receptor start->prep_membranes setup_assay Set up 96-well Plate (Radioligand, Competitor, Membranes) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter and Wash to Separate Bound from Free Ligand incubate->filter count Add Scintillant and Count Radioactivity filter->count analyze Analyze Data (Calculate IC50) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand competition binding assay.

Calcium_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye read_baseline Measure Baseline Fluorescence load_dye->read_baseline inject_agonist Inject Agonist read_baseline->inject_agonist read_signal Measure Fluorescence Signal Over Time inject_agonist->read_signal analyze Analyze Data (Calculate EC50) read_signal->analyze end End analyze->end

Caption: Experimental workflow for a calcium mobilization assay.

References

Technical Support Center: Troubleshooting Bradykinin-Induced Responses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Bradykinin-induced responses during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary receptors?

This compound is a potent inflammatory mediator, a nonapeptide that is part of the kinin-kallikrein system.[1] It exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The two main receptors are:

  • B1 Receptor (B1R): Typically not present in healthy tissues but is induced by inflammatory mediators and tissue injury. Its primary agonist is des-Arg9-bradykinin, a metabolite of this compound.[2]

  • B2 Receptor (B2R): Constitutively expressed in a wide variety of tissues and mediates most of the well-known physiological effects of this compound, such as vasodilation, increased vascular permeability, and pain.[3][4]

Q2: Why is there so much variability in experimental responses to this compound?

Variability in this compound-induced responses is a common challenge stemming from several factors:

  • Rapid Enzymatic Degradation: this compound has an extremely short half-life (estimated around 17 seconds in plasma) due to rapid breakdown by various peptidases (kininases).[3][5]

  • Receptor Desensitization and Internalization: Continuous exposure to this compound can lead to rapid desensitization and internalization of the B2 receptor, dampening the cellular response.[6][7][8]

  • Cell Culture Conditions: Factors such as cell line passage number, cell density, and variability in serum lots can significantly alter cellular characteristics and responsiveness.[9][10]

  • Experimental Protocol Inconsistencies: Minor variations in experimental procedures can lead to significant differences in results.[11][12]

Q3: What are the main signaling pathways activated by this compound?

Signaling is primarily mediated through the B2 receptor, a GPCR that couples to Gαq.[4] This activation initiates a cascade of intracellular events regulating a broad spectrum of physiological responses.[4] The canonical pathway involves:

  • Activation of Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[13]

  • DAG activates Protein Kinase C (PKC), which phosphorylates various downstream targets.

This compound can also activate other pathways, including those involving nitric oxide production and the release of prostaglandins.[4]

Bradykinin_Signaling_Pathway BK This compound B2R B2 Receptor BK->B2R Binds Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Cytosolic Ca2+ Ca_Store->Ca_Release Response Cellular Responses (e.g., Vasodilation, Pain) Ca_Release->Response PKC->Response Bradykinin_Degradation BK This compound (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) Inactive Inactive Fragments BK->Inactive Phe8-Arg9 BK->Inactive Pro7-Phe8 BK->Inactive Arg1-Pro2 desArg9 des-Arg9-BK (B1 Agonist) BK->desArg9 Phe8-Arg9 ACE ACE ACE->Inactive NEP NEP NEP->Inactive CPN CPN CPN->desArg9 APP APP APP->Inactive Receptor_Desensitization_Cycle cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ActiveR Active B2R (BK Bound) PhosphoR Phosphorylated B2R ActiveR->PhosphoR GRK Phosphorylation ArrestinR β-Arrestin Bound B2R PhosphoR->ArrestinR β-Arrestin Recruitment Endosome Endosome ArrestinR->Endosome Internalization RecycledR Recycled B2R RecycledR->ActiveR Re-sensitization (Ready for BK) Endosome->ArrestinR β-Arrestin Dissociation Endosome->RecycledR Recycling Troubleshooting_Workflow Start Inconsistent this compound Response CheckDegradation Is this compound Degrading? Start->CheckDegradation CheckDesens Is Receptor Desensitizing? CheckDegradation->CheckDesens No Sol_Degrade Action: - Add Peptidase Inhibitors - Use Serum-Free Media CheckDegradation->Sol_Degrade Yes CheckCulture Are Cell Culture Practices Consistent? CheckDesens->CheckCulture No Sol_Desens Action: - Increase Washout Time - Check Agonist Purity CheckDesens->Sol_Desens Yes CheckProtocol Is the Experimental Protocol Standardized? CheckCulture->CheckProtocol No Sol_Culture Action: - Use Low Passage Cells - Standardize Plating Density - Test Serum Lots CheckCulture->Sol_Culture Yes Sol_Protocol Action: - Standardize All Steps - Check Reagent Stability CheckProtocol->Sol_Protocol Yes End Consistent Results CheckProtocol->End No Sol_Degrade->CheckDesens Sol_Desens->CheckCulture Sol_Culture->CheckProtocol Sol_Protocol->End

References

Enhancing the signal-to-noise ratio in Bradykinin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in their Bradykinin assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a weak or no signal in our this compound ELISA. What are the potential causes and solutions?

A1: A weak or no signal in a this compound ELISA can stem from several factors, ranging from reagent issues to improper sample handling. This compound is a peptide with a very short half-life of less than 30 seconds in plasma, making its detection challenging.[1][2]

Troubleshooting Steps:

  • Reagent Integrity:

    • Confirm that all reagents, including standards and antibodies, are within their expiration dates and have been stored correctly.[3]

    • Ensure that the substrate is appropriate for the enzyme conjugate being used and that fresh hydrogen peroxide (H₂O₂) is added if required for peroxidase-based systems.

    • Test the activity of the enzyme conjugate and substrate independently to rule out degradation.

  • Protocol Adherence:

    • Double-check that all reagents were added in the correct order and at the specified volumes.[3]

    • Verify that incubation times and temperatures were appropriate for the assay system. Substrate development time is typically 10-30 minutes.

  • Sample Collection and Preparation:

    • Due to this compound's instability, proper sample collection is critical. Use of protease inhibitor cocktails can help stabilize this compound after collection.[2]

    • Non-specific adsorption of this compound to sample collection tubes can lead to peptide loss. Polypropylene tubes are recommended over glass, as they can significantly reduce this issue.[4][5]

  • Assay Optimization:

    • The concentration of capture and detection antibodies may need optimization. If using a self-developed assay, perform a titration to determine the optimal antibody concentrations.[6][7]

    • Review the washing steps. Overly stringent washing can strip away bound antibodies or antigen.

Q2: Our assay is showing high background noise. How can we reduce it?

A2: High background in an ELISA can obscure the specific signal, leading to a poor signal-to-noise ratio. This is often caused by non-specific binding of antibodies or other assay components to the plate.[7][8]

Troubleshooting Steps:

  • Blocking:

    • Insufficient blocking is a common cause of high background. Ensure that the blocking buffer is appropriate and that the incubation time is sufficient.[7] You can try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extending the blocking incubation time.[7]

  • Washing:

    • Inadequate washing can leave unbound reagents in the wells, contributing to background noise.[7] Increase the number of wash steps or include a short soaking period (e.g., 30 seconds) between aspiration and the next wash.[7]

  • Antibody Concentrations:

    • The concentration of the detection antibody might be too high, leading to non-specific binding. Perform a titration to find the optimal concentration.

  • Reagent Contamination:

    • Contamination of buffers or substrates with the analyte or other interfering substances can cause high background. Use fresh, high-quality reagents.[7]

  • Cross-Reactivity:

    • The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody. Run appropriate controls to test for cross-reactivity.[8]

Q3: We are struggling with inconsistent and variable results between replicates and assays. What can we do to improve reproducibility?

A3: Inconsistent results can be frustrating and can compromise the validity of your data. Variability can be introduced at multiple stages of the assay.

Troubleshooting Steps:

  • Standardize Sample Handling:

    • Pre-analytical variables in blood collection and processing can introduce significant variability.[2] Standardize procedures for sample collection, processing, and storage.[9]

    • Use of automated plate washers can improve the consistency of washing steps.

  • Pipetting Technique:

    • Ensure accurate and consistent pipetting. Check pipette calibration regularly.

  • Plate Effects:

    • "Edge effects," where wells on the edge of the plate behave differently, can be caused by inconsistent temperature or evaporation.[3] Ensure the plate is properly sealed during incubations and placed in the center of the incubator.[3]

  • Reagent Preparation:

    • Prepare fresh dilutions of standards and reagents for each assay run to avoid degradation.[3]

  • Controls:

    • Include positive and negative controls in every assay to monitor performance and help identify sources of variability.[6]

Q4: For LC-MS/MS analysis of this compound, what are the key parameters to optimize for improved sensitivity?

A4: Due to the low endogenous concentrations of this compound, optimizing LC-MS/MS methods is crucial for achieving the required sensitivity.[4]

Key Optimization Areas:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Use of C18 solid-phase extraction cartridges can effectively concentrate this compound from the sample matrix and remove interfering substances.[1]

    • Injection Solvent: The composition of the injection solvent significantly impacts non-specific adsorption. An optimized injection solvent containing a higher percentage of formic acid and an organic fraction can substantially increase signal intensity.[4][5] A study found that a solvent consisting of 8.7% formic acid in 49.4/5.3/36.6 water/methanol/dimethyl sulfoxide (v/v) was optimal.[4][5]

  • Chromatography:

    • Mobile Phase Composition: The addition of modifiers to the mobile phase can enhance signal intensity. Optimization of the mobile phase can lead to a significant increase in signal.[4]

  • Sample Handling:

    • Cold Activation: For samples from individuals with hereditary angioedema (HAE), a cold activation step can dramatically increase this compound levels, making detection by LC-MS/MS more reliable.[1][2] Incubating EDTA whole blood samples without protease inhibitors at 4°C for 1 to 3 days can result in over a 100-fold increase in total this compound levels in HAE patients compared to healthy volunteers.[2][10]

Quantitative Data Summary

Table 1: Effect of Cold Activation on this compound Levels in HAE Patients vs. Healthy Volunteers

GroupThis compound Level (mean ± SEM)Fold Difference
HAE-C1INH Subjects (n=33)324.3 ± 54.7 ng/mL>100-fold
Healthy Volunteers (n=43)2.3 ± 0.3 ng/mL-
Data from a study employing cold activation of EDTA whole blood samples followed by LC-MS/MS analysis.[2][10]

Table 2: Impact of LC-MS/MS Method Optimization on this compound Signal Intensity

Optimization StrategyFactor Increase in Signal Intensity
Mobile Phase Optimization7.7-fold
Injection Solvent Optimization26.6-fold
Results from a Design of Experiments (DoE) approach to reduce non-specific adsorption and enhance signal.[4]

Table 3: Diagnostic Performance of an Amidase Assay for this compound-Dependent Angioedema

GenderOptimal Cut-off (nmol·min⁻¹·mL⁻¹)AUCSensitivitySpecificity
Women9.392.1%80.0%90.1%
Men6.691.0%87.0%81.2%
Performance characteristics of a plasma amidase assay using a peptide substrate to identify kininogenase activity.[11][12]

Experimental Protocols

Protocol 1: Cold Activation of Whole Blood for Enhanced this compound Detection

This protocol is designed to increase this compound levels in blood samples from subjects with suspected hereditary angioedema.[1][2][10]

  • Sample Collection: Collect whole blood in EDTA tubes.

  • Aliquoting: Aliquot 0.1 mL of the whole blood into polypropylene microcentrifuge tubes.

  • Incubation: Incubate the aliquots at 4°C for 24 to 72 hours.

  • Extraction: After incubation, add 0.5 mL of 80% ethanol to each tube.

  • Vortexing: Vortex the samples vigorously.

  • Storage: Store the ethanol-mixed samples at -20°C or -80°C until analysis by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma/Blood Samples

This protocol describes a general method for extracting and concentrating this compound prior to LC-MS/MS analysis.[1]

  • Sample Preparation: Following the cold activation and ethanol precipitation step (Protocol 1), centrifuge the samples to pellet precipitated proteins. Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried samples in 0.1% formic acid.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg bed, 1 mL volume) according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with 0.1% formic acid.

  • Sample Loading: Load the reconstituted sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 0.1% formic acid to remove unbound contaminants.

  • Elution: Elute the bound this compound with 80% ethanol.

  • Drying: Evaporate the ethanol from the eluate using a vacuum concentrator at a controlled temperature (e.g., 70°C).

  • Final Reconstitution: Reconstitute the dried, purified peptide in the appropriate mobile phase or injection solvent for LC-MS/MS analysis.

Visualizations

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2R This compound B2 Receptor (GPCR) This compound->B2R Binds to Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., Vasodilation, Inflammation) Ca_release->Downstream PKC->Downstream Bradykinin_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection 1. Sample Collection (EDTA Whole Blood) Activation 2. Cold Activation (4°C, 24-72h) Collection->Activation Extraction 3. Ethanol Precipitation Activation->Extraction SPE 4. Solid-Phase Extraction (SPE) Extraction->SPE LCMS 5. LC-MS/MS Analysis SPE->LCMS Quant 6. Quantification LCMS->Quant SNR 7. Signal-to-Noise Ratio Calculation Quant->SNR ELISA_Troubleshooting_Logic Start Assay Problem HighBg High Background? Start->HighBg WeakSig Weak/No Signal? Start->WeakSig HighBg->WeakSig No CheckBlocking Optimize Blocking (Time, Concentration) HighBg->CheckBlocking Yes CheckReagents Verify Reagent Activity & Storage WeakSig->CheckReagents Yes CheckWashing Improve Washing (Steps, Soaking) CheckBlocking->CheckWashing CheckAbConc Titrate Antibody Concentration CheckWashing->CheckAbConc CheckProtocol Review Protocol Steps & Order CheckReagents->CheckProtocol CheckSample Optimize Sample Collection & Prep CheckProtocol->CheckSample

References

Bradykinin Peptides: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Bradykinin peptides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. How should I properly store lyophilized this compound peptide?

For optimal long-term stability, lyophilized this compound peptides should be stored at -20°C or -80°C in a desiccated environment. When stored correctly, the peptide in its powdered form can be stable for months to years. For short-term storage, refrigeration at 4°C is acceptable for several weeks. It is crucial to protect the peptide from moisture and light.

2. What is the recommended procedure for reconstituting this compound?

To reconstitute lyophilized this compound, it is essential to allow the vial to warm to room temperature before opening to prevent condensation. The choice of solvent depends on the experimental requirements. For most applications, sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) is suitable. For peptides with solubility issues, a small amount of a gentle organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer. When reconstituting, gently swirl or pipette the solution to dissolve the peptide; avoid vigorous shaking or vortexing, which can cause aggregation.

3. How should I store this compound solutions?

Once reconstituted, it is recommended to aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -20°C or -80°C. For immediate use within a day, the solution can be kept at 4°C. The stability of this compound in solution is significantly less than in its lyophilized form.

4. What are the main factors that can cause this compound degradation?

Several factors can contribute to the degradation of this compound peptides:

  • Enzymatic Degradation: this compound is rapidly broken down by various proteases (kininases) present in biological samples, such as angiotensin-converting enzyme (ACE).[1][2]

  • pH: The stability of this compound is pH-dependent. At elevated solution temperatures, non-enzymatic cleavage can occur.[3][4]

  • Temperature: Higher temperatures accelerate both enzymatic and non-enzymatic degradation.

  • Oxidation: Although less common for this compound's amino acid sequence, oxidation can be a concern for peptides in general.

  • Repeated Freeze-Thaw Cycles: This can physically damage the peptide structure and introduce moisture, leading to hydrolysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor or Inconsistent Solubility - Incorrect solvent selection.- Peptide has aggregated.- Low quality or degraded peptide.- Try a different solvent or a co-solvent system (e.g., a small amount of DMSO followed by aqueous buffer).- Gentle sonication may help break up aggregates.- Ensure the peptide has been stored correctly and is within its shelf life.
Loss of Biological Activity - Peptide degradation due to improper storage or handling.- Repeated freeze-thaw cycles.- Enzymatic degradation in the experimental system.- Use fresh aliquots for each experiment.- Store lyophilized peptide and solutions at the recommended temperatures.- Consider adding protease inhibitors to your experimental buffers if working with biological samples.
High Background or Non-Specific Binding in Assays - Peptide aggregation.- Issues with assay buffers or blocking agents.- Cross-reactivity of antibodies (in immunoassays).- Centrifuge the reconstituted peptide solution to pellet any aggregates before use.- Optimize blocking conditions and buffer composition.- Use highly specific antibodies and include appropriate controls.
Inconsistent Results Between Experiments - Variability in peptide concentration due to improper reconstitution or storage.- Degradation of stock solutions over time.- Differences in experimental conditions.- Prepare fresh dilutions from a new aliquot for each experiment.- Ensure consistent timing, temperature, and reagent concentrations across all experiments.- Validate the stability of your working solutions under your specific experimental conditions.

Quantitative Data on this compound Stability

While specific quantitative data on the half-life of this compound under various buffer and temperature conditions is limited in publicly available literature, the following table summarizes general stability information. This compound's half-life in plasma is extremely short, reportedly less than 30 seconds, due to rapid enzymatic degradation.[5][6]

Storage Form Temperature Recommended Duration Key Considerations
Lyophilized Powder -20°C to -80°CMonths to YearsStore in a desiccator to prevent moisture absorption. Protect from light.
4°CWeeksSuitable for short-term storage. Ensure the container is tightly sealed.
Room TemperatureDaysNot recommended for storage, only for short periods during handling.
Reconstituted Solution (Aqueous Buffer) -20°C to -80°CWeeks to a few monthsAliquot to avoid freeze-thaw cycles. Stability is sequence and buffer dependent.
4°C1-2 daysFor immediate use. Prone to microbial growth and degradation.

Experimental Protocols

Detailed Methodology: Isolated Artery Vasorelaxation Assay

This protocol outlines a common functional assay to assess the vasodilatory effects of this compound on isolated arterial rings.

1. Tissue Preparation:

  • Obtain a segment of artery (e.g., bovine coronary artery) and place it in cold Krebs buffer solution (composition in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 20, Na2EDTA 0.026, and dextrose 11, pH 7.4).[7]
  • Carefully dissect away adherent connective and adipose tissue under a dissecting microscope.
  • Cut the artery into 2-3 mm wide rings. For experiments investigating endothelium-dependent effects, it is crucial to handle the rings gently to preserve the endothelial layer. In some rings, the endothelium can be mechanically removed by gently rubbing the intimal surface with a wooden stick or forceps.[8]

2. Mounting and Equilibration:

  • Mount the arterial rings in an organ bath containing Krebs buffer maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
  • Attach one end of the ring to a fixed hook and the other to a force transducer to measure isometric tension.
  • Allow the rings to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams, optimized for the specific artery type). During equilibration, replace the Krebs buffer every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

  • After equilibration, contract the rings with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) to assess their viability.
  • Wash the rings and allow them to return to baseline tension.
  • To check for endothelium integrity, pre-contract the rings with a vasoconstrictor such as phenylephrine or U46619 (a thromboxane A2 mimetic) to about 50-70% of the maximal KCl-induced contraction.[9]
  • Once a stable contraction is achieved, add a known endothelium-dependent vasodilator (e.g., acetylcholine, 1 µM). A relaxation of >80% indicates intact endothelium, while <10% relaxation suggests successful removal of the endothelium.

4. This compound-Induced Vasorelaxation:

  • After washing out the acetylcholine and allowing the rings to return to baseline, pre-contract them again with the same vasoconstrictor.
  • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 10⁻¹⁴ to 10⁻⁶ mol/L) to the organ bath.[7]
  • Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve is complete.

5. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
  • Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Visualizations

Bradykinin_Signaling_Pathway This compound This compound B2R B2 Receptor This compound->B2R Binds to Gq_G11 Gq/11 B2R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., NO production, Prostaglandin release) Ca_release->Downstream PKC->Downstream

Caption: this compound B2 Receptor Signaling Pathway.

Experimental_Workflow_Vasorelaxation start Start prep Artery Dissection & Ring Preparation start->prep mount Mounting in Organ Bath prep->mount equilibrate Equilibration (60-90 min) mount->equilibrate viability Viability Test (High KCl) equilibrate->viability wash1 Wash viability->wash1 precontract1 Pre-contraction (e.g., Phenylephrine) wash1->precontract1 endo_check Endothelium Check (Acetylcholine) precontract1->endo_check wash2 Wash endo_check->wash2 precontract2 Pre-contraction wash2->precontract2 This compound Cumulative Doses of this compound precontract2->this compound record Record Relaxation This compound->record end End record->end Bradykinin_Degradation_Pathway This compound This compound (Active Peptide) ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Cleavage CPN Carboxypeptidase N (CPN) This compound->CPN Cleavage of C-terminal Arg Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments DesArg9_BK des-Arg⁹-Bradykinin (Active at B1 Receptor) CPN->DesArg9_BK DesArg9_BK->ACE Further Cleavage

References

Mitigating interference in Bradykinin immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate interference in Bradykinin immunoassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Collection and Handling

Question: My this compound measurements are inconsistent and lower than expected. What could be the cause during sample collection?

Answer: The most significant challenge in accurately measuring this compound is its very short half-life (less than 30 seconds in plasma) due to rapid enzymatic degradation.[1][2] Improper sample handling can lead to substantial analyte loss before the assay is even performed.

Troubleshooting Steps:

  • Anticoagulant Choice: Collect whole blood in tubes containing EDTA.[3][4]

  • Immediate Cooling: Place blood collection tubes on ice immediately after drawing the sample to minimize enzymatic activity.[3][4]

  • Inhibitor Addition: To prevent in vitro degradation of this compound and artefactual formation, it is crucial to add a cocktail of protease inhibitors. A common and effective approach is the addition of an Angiotensin-Converting Enzyme (ACE) inhibitor, such as enalaprilat, to plasma samples.[1][5] Other inhibitors like aprotinin and corn trypsin inhibitor can also be beneficial to inhibit plasmin and prevent contact activation, respectively.[1]

  • Prompt Processing: Centrifuge the blood samples at 4°C as soon as possible to separate the plasma.[3]

  • Proper Storage: Aliquot the plasma into clean plastic tubes and freeze at -80°C if not being assayed immediately.[5] Avoid repeated freeze-thaw cycles.[3]

Experimental Protocol: Plasma Sample Preparation A recommended protocol for plasma sample preparation involves collecting whole blood into ice-cold tubes containing Sodium EDTA.[3][4] For enhanced stability, the blood can be mixed in a 1:4 ratio with ice-cold ethanol, followed by centrifugation at 1000 x g for 15 minutes at 4°C.[3][4] The resulting ethanol-prepared plasma should be transferred to a clean plastic tube, aliquoted, and frozen at or below -20°C within two hours of collection.[3] Before use in an assay, the sample should be dried down and reconstituted with the provided assay buffer.[3]

Assay Performance Issues

Question: I am observing a poor standard curve with low signal and high background. How can I troubleshoot this?

Answer: Issues with the standard curve, low signal, and high background can stem from several factors, including reagent preparation, incubation times, and washing steps.

Troubleshooting Steps:

  • Standard Preparation: Ensure the this compound standard is reconstituted correctly and serially diluted with precision.[3] Use fresh standards for each assay, as diluted standards can degrade.[3]

  • Reagent Equilibration: Allow all kit components to reach room temperature before use.[3]

  • Pipetting Technique: Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and samples.[3][4]

  • Incubation Times: Adhere strictly to the incubation times specified in the assay protocol. Shortened incubation times can lead to low signal.[3][4]

  • Washing: Inadequate washing can result in high background. Ensure all wells are thoroughly washed according to the protocol, and that the wash buffer is prepared correctly.[4] If using a plate washer, check that all ports are clear.[4]

  • Reagent Integrity: Check the expiration dates of all reagents. Improper storage of the kit can also lead to decreased sensitivity.[4]

Table 1: Common this compound ELISA Troubleshooting

Problem Potential Cause Recommended Solution
Poor Standard Curve Improper standard dilutionBriefly spin the stock standard tube before opening and ensure complete dissolution. Prepare fresh serial dilutions for each assay.[3][4]
Inaccurate pipettingCheck pipette calibration and ensure proper technique.[3][4]
Low Signal Insufficient incubation timesEnsure adherence to protocol-specified incubation times. Consider overnight incubation if permitted by the kit.[3][4]
Inadequate reagent volumesVerify correct volumes of all reagents are added.[4]
Improperly stored kit componentsStore all components as directed in the kit manual.[4]
High Background Insufficient washingReview and follow the washing protocol carefully. Ensure wash buffer is not contaminated.[4]
Contaminated reagentsUse fresh, properly prepared reagents.
High CV Inconsistent pipettingEnsure consistent pipetting technique across the plate.
Plate not sealed properly during incubationUse plate sealers to prevent evaporation.
Matrix and Interference Effects

Question: My sample results are showing non-linearity upon dilution or are inconsistent with clinical observations. Could this be due to matrix interference?

Answer: Yes, biological samples like plasma, serum, and urine contain numerous endogenous substances that can interfere with immunoassay performance, a phenomenon known as the "matrix effect".[6] This can lead to falsely elevated or decreased analyte concentrations.[6]

Troubleshooting and Mitigation Strategies:

  • Sample Dilution: A minimum sample dilution is often necessary to reduce matrix interference. For plasma and serum, a dilution of at least 1:16 is recommended.[3] However, the optimal dilution factor should be determined empirically for your specific samples.[3]

  • Spike and Recovery: To test for matrix effects, a known amount of this compound standard can be "spiked" into the sample matrix and the recovery calculated. Poor recovery may indicate the presence of interfering substances.

  • Cross-Reactivity: this compound immunoassays may exhibit cross-reactivity with its metabolites or other related kinins.[7] For example, some antibodies may react with des-Arg9-bradykinin.[7] Refer to the assay kit's specificity data to understand potential cross-reactants.

  • Heterophile Antibodies: The presence of heterophile antibodies or human anti-animal antibodies (HAAA) in patient samples can interfere with immunoassays by cross-linking the capture and detection antibodies, leading to false-positive results.[8]

  • Drug Interference: Be aware of medications the sample donor may be taking, as some can influence this compound levels. For instance, ACE inhibitors block the degradation of this compound, leading to elevated levels.[9][10]

Table 2: Impact of ACE Inhibitors on this compound Half-Life in Plasma

Condition This compound Half-Life (seconds)
Normal Plasma34
Plasma with Enalaprilat (ACE Inhibitor)~408 (a ~12-fold increase)[5]

Visual Guides

This compound Signaling Pathway

The following diagram illustrates the generation and degradation of this compound and its interaction with its receptors, which is crucial for understanding the biological context of your measurements.

This compound Signaling Pathway This compound Generation, Action, and Degradation cluster_generation Generation cluster_action Action cluster_degradation Degradation HMWK High-Molecular-Weight Kininogen (HMWK) This compound This compound (BK) HMWK->this compound Cleavage Kallikrein Plasma Kallikrein Kallikrein->HMWK B2R B2 Receptor This compound->B2R Binds to Metabolites Inactive Metabolites (e.g., BK(1-7), BK(1-5)) This compound->Metabolites Degraded by Vasodilation Vasodilation & Increased Permeability B2R->Vasodilation ACE Angiotensin-Converting Enzyme (ACE/Kininase II) ACE->this compound

Caption: Overview of the this compound pathway.

General this compound Immunoassay Workflow

This workflow provides a generalized overview of the steps involved in a competitive ELISA for this compound.

This compound Immunoassay Workflow Competitive ELISA Workflow for this compound Start Start Prepare_Reagents Prepare Reagents, Standards, and Samples Start->Prepare_Reagents Add_Samples_Standards Add Standards & Samples to Antibody-Coated Plate Prepare_Reagents->Add_Samples_Standards Add_Biotin_BK Add Biotinylated This compound Add_Samples_Standards->Add_Biotin_BK Add_Antibody Add Anti-Bradykinin Antibody Add_Biotin_BK->Add_Antibody Incubate_1 Incubate Add_Antibody->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_HRP Add Streptavidin-HRP Wash_1->Add_HRP Incubate_2 Incubate Add_HRP->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Incubate_3 Incubate in Dark Add_Substrate->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze Analyze Data Read_Plate->Analyze

Caption: A typical competitive ELISA workflow.

References

Validation & Comparative

A Researcher's Guide to Validating Bradykinin Receptor Antibodies: Ensuring Specificity and Reliability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for generating reproducible and reliable data. This guide provides a comparative overview of commercially available antibodies for Bradykinin Receptor B1 (B1R) and B2 (B2R), alongside detailed experimental protocols for their validation. The focus is on providing the necessary tools to critically evaluate and select the most suitable antibodies for your research needs.

This compound, a potent inflammatory mediator, exerts its effects through two G protein-coupled receptors, B1R and B2R.[1][2] Dysregulation of these receptors is implicated in a variety of pathological conditions, including inflammation, pain, and cancer, making them attractive targets for therapeutic intervention. Consequently, the availability of highly specific antibodies is crucial for accurately studying their roles in health and disease.

Principles of Antibody Validation

The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation to ensure their specificity and functionality in a given application.[3] These pillars provide a framework for the rigorous assessment of antibodies:

  • Genetic Strategies: Utilizing knockout or knockdown models to demonstrate loss of signal in the absence of the target protein. This is considered a gold-standard for specificity validation.

  • Orthogonal Strategies: Correlating the antibody-based detection with a non-antibody-based method, such as mass spectrometry or transcriptomic data.

  • Independent Antibody Strategies: Comparing the results obtained with two or more independent antibodies that recognize different epitopes on the same target protein.

  • Expression of Tagged Proteins: Using cells or tissues expressing a tagged version of the target protein to confirm that the antibody recognizes the protein of interest.

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): Identifying the protein and any associated binding partners that are pulled down by the antibody.

This guide will focus on common validation techniques that fall under these pillars, including Western Blot (WB), Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Commercially Available this compound Receptor Antibodies

The following tables summarize a selection of commercially available antibodies for this compound Receptor B1 and B2. The validation data presented is based on information provided by the suppliers and should be critically evaluated. It is important to note that the absence of data for a specific application does not necessarily indicate unsuitability, but rather that it may not have been tested by the manufacturer.

This compound Receptor B1 (B1R) Antibodies
Antibody NameSupplierCatalog #HostTypeApplications Validated by SupplierValidation Data Highlights (as provided by supplier)
Anti-B1 this compound Receptor (BDKRB1) AntibodyAlomone LabsABR-011RabbitPolyclonalWB, IHC, IF, ICCWB analysis of rat brain and heart lysates showing a specific band. IHC staining of rat brain sections.
This compound B1 R Antibody (3A2)Santa Cruz Biotechnologysc-293196MouseMonoclonalWB, IP, ELISARecommended for detection of human B1R.
Goat anti-Bradykinin receptor B1 AntibodyMyBioSourceMBS420159GoatPolyclonalWB, Peptide ELISAWB showing an approx. 35kDa band in Daudi, K562, and U937 cell lysates.
Anti-Bradykinin Receptor B1 antibody produced in goatSigma-AldrichSAB2500173GoatPolyclonalWB, Indirect ELISASuitable for WB and indirect ELISA on human samples.
This compound Receptor B2 (B2R) Antibodies
Antibody NameSupplierCatalog #HostTypeApplications Validated by SupplierValidation Data Highlights (as provided by supplier)
Human this compound RB2/BDKRB2 AntibodyR&D SystemsMAB9434MouseMonoclonalWB, Flow Cytometry, IHCWB on transfected NS0 mouse myeloma cell lysates showing a specific band. IHC on human liver cancer tissue.
This compound RB2/BDKRB2 AntibodyNovus BiologicalsNBP1-46328RabbitPolyclonalWB, IHCCited in 3 publications for WB and IHC in human and rat samples.
B2 this compound Receptor (BDKRB2) Polyclonal AntibodyAlomone LabsABR-012RabbitPolyclonalWB, IHCTested in WB and IHC applications on human, mouse, and rat samples.[4]
This compound Receptor B2 or BDKRB2 AntibodyNeuromicsRA14137RabbitPolyclonalIHC, IFIF detection of B2R in rat brain.[5]
This compound RB2/BDKRB2 Antibody - BSA FreeNovus BiologicalsNBP2-14351RabbitPolyclonalIHC, ICC/IFIHC staining of human cerebral cortex and stomach.[3]

Signaling Pathways of this compound Receptors

Understanding the signaling pathways activated by this compound receptors is crucial for designing functional assays to validate antibody specificity. For instance, an antibody that can effectively block receptor activation in a functional assay would be a powerful tool.

This compound Receptor B1 (B1R) Signaling Pathway

B1R is typically induced during inflammation and tissue injury.[1] Its activation by des-Arg9-bradykinin leads to the coupling of G proteins, primarily Gq/11 and Gi, resulting in the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to downstream inflammatory responses.

B1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular des-Arg9-Bradykinin des-Arg9-Bradykinin B1R B1R des-Arg9-Bradykinin->B1R Gq_Gi Gq/Gi B1R->Gq_Gi activates PLC PLC Gq_Gi->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release triggers PKC PKC DAG->PKC activates Inflammatory_Response Inflammatory Response Ca2_release->Inflammatory_Response PKC->Inflammatory_Response

Caption: Simplified this compound Receptor B1 (B1R) signaling pathway.

This compound Receptor B2 (B2R) Signaling Pathway

B2R is constitutively expressed in many cell types and is activated by this compound.[1] Similar to B1R, B2R activation primarily couples to Gq/11 and Gi, initiating the PLC-IP3-DAG cascade.[6] Additionally, B2R activation can stimulate other pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, migration, and survival.[7]

B2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound B2R B2R This compound->B2R Gq_Gi Gq/Gi B2R->Gq_Gi activates MAPK_Pathway MAPK Pathway B2R->MAPK_Pathway activates PI3K_Akt_Pathway PI3K/Akt Pathway B2R->PI3K_Akt_Pathway activates PLC PLC Gq_Gi->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release triggers PKC PKC DAG->PKC activates Cellular_Responses Cellular Responses (Proliferation, Migration) PKC->Cellular_Responses MAPK_Pathway->Cellular_Responses PI3K_Akt_Pathway->Cellular_Responses

Caption: Simplified this compound Receptor B2 (B2R) signaling pathway.

Experimental Protocols for Antibody Validation

The following are detailed protocols for key experiments used to validate the specificity of this compound receptor antibodies.

Experimental Workflow for Antibody Validation

A general workflow for validating a new antibody should be systematic and multi-faceted, incorporating several of the validation pillars.

Antibody_Validation_Workflow Start Start: Select Candidate Antibody WB_Initial_Screen Western Blot (WB) Initial Screen (Positive & Negative Controls) Start->WB_Initial_Screen Check_Band Correct Band Size? WB_Initial_Screen->Check_Band Optimize_WB Optimize WB Conditions Check_Band->Optimize_WB No Application_Specific_Validation Application-Specific Validation (e.g., IHC, ELISA, Flow Cytometry) Check_Band->Application_Specific_Validation Yes Optimize_WB->WB_Initial_Screen KO_KD_Validation Knockout/Knockdown (KO/KD) Validation (if possible) Application_Specific_Validation->KO_KD_Validation Orthogonal_Validation Orthogonal Validation (e.g., IP-MS) KO_KD_Validation->Orthogonal_Validation Final_Assessment Antibody Specific? Orthogonal_Validation->Final_Assessment End_Use Use Antibody in Experiments Final_Assessment->End_Use Yes End_Reject Reject Antibody Final_Assessment->End_Reject No

Caption: General workflow for validating the specificity of a new antibody.

Western Blot Protocol for Membrane Proteins

Western blotting is a fundamental technique to assess antibody specificity by detecting the target protein at its expected molecular weight.[6]

1. Sample Preparation:

  • Culture cells known to endogenously express the target this compound receptor (positive control) and cells with low or no expression (negative control).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Visualize the bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for G Protein-Coupled Receptors

IHC allows for the visualization of protein expression and localization within the context of tissue architecture.[8]

1. Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin overnight.

  • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

  • Cut 4-5 µm thick sections and mount on positively charged slides.

2. Antigen Retrieval:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate-based antigen retrieval solution (pH 6.0) for 10-20 minutes.

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30 minutes.

  • Incubate with the primary this compound receptor antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Wash slides with PBS.

  • Incubate with a biotinylated secondary antibody for 30-60 minutes.

  • Wash slides with PBS.

  • Incubate with an avidin-biotin-HRP complex for 30 minutes.

  • Wash slides with PBS.

4. Visualization and Counterstaining:

  • Develop the signal with a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA can be used to quantify the amount of this compound receptor in a sample and to assess the blocking potential of an antibody.

1. Plate Coating:

  • Coat a 96-well plate with a capture antibody specific for the this compound receptor overnight at 4°C.

  • Wash the plate with wash buffer (PBS with 0.05% Tween 20).

2. Blocking:

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

3. Sample and Standard Incubation:

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

4. Detection Antibody Incubation:

  • Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

5. Signal Development:

  • Add streptavidin-HRP and incubate for 30 minutes.

  • Wash the plate.

  • Add a TMB substrate and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution.

6. Measurement:

  • Read the absorbance at 450 nm using a microplate reader.

Conclusion

The validation of antibody specificity is a critical and ongoing process in research. This guide provides a framework for the comparative evaluation of this compound receptor antibodies and detailed protocols for their validation. By employing a multi-pronged approach that incorporates genetic, orthogonal, and independent antibody strategies, researchers can ensure the reliability and reproducibility of their findings. It is strongly recommended to perform in-house validation of any new antibody lot to confirm its specificity for the intended application.

References

A Comparative Analysis of Bradykinin Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of key bradykinin receptor antagonists, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of various this compound receptor antagonists, focusing on their binding affinities, functional potencies, and selectivity for the B1 and B2 this compound receptors. This information is crucial for researchers and drug development professionals working on therapeutics targeting the kallikrein-kinin system, which is implicated in a range of physiological and pathological processes including inflammation, pain, and angioedema.

Introduction to this compound Receptors and Antagonists

This compound, a potent inflammatory mediator, exerts its effects through two main G-protein coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R).[1] The B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for the acute effects of this compound, such as vasodilation and pain.[2] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, playing a role in chronic inflammatory conditions.[1][2]

This compound receptor antagonists are molecules that bind to these receptors and block the actions of this compound and related kinins. They are categorized based on their selectivity for either the B1 or B2 receptor. Antagonists of the B2 receptor, such as Icatibant, have found clinical application in treating conditions like hereditary angioedema (HAE), which is characterized by excessive this compound production.[3][4] B1 receptor antagonists are being investigated for their potential in managing chronic pain and inflammation.[2]

This guide will compare several key this compound receptor antagonists, presenting their performance based on in vitro experimental data.

Comparative Data of this compound Receptor Antagonists

The following tables summarize the binding affinity and functional potency of selected this compound receptor antagonists for the human B1 and B2 receptors. The data is compiled from various in vitro studies.

Table 1: Binding Affinity (Ki) of this compound Receptor Antagonists

AntagonistReceptor TargetKi (nM)SpeciesAssay TypeReference
Icatibant (HOE 140)B20.798HumanRadioligand Binding[5]
MEN16132B2~0.032 (pKi 10.5)HumanRadioligand Binding[6]
FR173657B21.7HumanRadioligand Binding[7]
Safotibant (LF22-0542)B10.35HumanRadioligand Binding[8]
R-715B1-Human-[9]
B-9958B1-Human-[9]
BI 113823B15.3Human-[10]

Table 2: Functional Potency (IC50, Kb, pA2) of this compound Receptor Antagonists

AntagonistReceptor TargetIC50 (nM)Kb (nM)pA2SpeciesAssay TypeReference
Icatibant (HOE 140)B21.072.818.06HumanCalcium Mobilization / Isolated Umbilical Vein[5][11][12]
MEN16132B2-0.959.02HumanCalcium Mobilization / Isolated Umbilical Vein[11][12]
FR173657B26.1-8.2HumanGuinea Pig Ileum Contraction / Isolated Umbilical Vein[3][7]
PHA-022121B2-0.150.35HumanCalcium Mobilization / Isolated Umbilical Vein[13]
PHA-022484B2-0.260.47HumanCalcium Mobilization / Isolated Umbilical Vein[13]
R-715B1--8.4-8.5HumanIsolated Umbilical Vein / Rabbit Aorta[14]
R-954B1--8.4-8.6HumanIsolated Umbilical Vein / Rabbit Aorta[14]
R-955B1--8.4-8.6HumanIsolated Umbilical Vein / Rabbit Aorta[14]

Experimental Methodologies

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed descriptions of the key experimental protocols used to characterize this compound receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol Outline:

  • Membrane Preparation:

    • Cells or tissues expressing the target this compound receptor (B1 or B2) are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[15] Protein concentration is determined using a standard method like the BCA assay.[15]

  • Binding Reaction:

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]this compound) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled antagonist (the compound being tested) are added to compete with the radioligand for binding to the receptor.

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[15]

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[15]

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is measured using a scintillation counter.[15]

  • Data Analysis:

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[15]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key second messenger in this compound receptor signaling.

Protocol Outline:

  • Cell Culture and Plating:

    • A cell line stably or transiently expressing the target this compound receptor (e.g., CHO or HEK293 cells) is cultured.

    • Cells are seeded into a multi-well plate (e.g., 96-well) and allowed to adhere overnight.[4]

  • Dye Loading:

    • The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

    • The cells are incubated to allow the dye to be taken up into the cytoplasm.[4] Probenecid may be included to prevent dye leakage from the cells.[4]

  • Antagonist and Agonist Addition:

    • The cells are pre-incubated with varying concentrations of the antagonist.

    • A fixed concentration of a this compound receptor agonist (e.g., this compound) is then added to stimulate the receptor.

  • Fluorescence Measurement:

    • The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured in real-time using a plate reader (e.g., a FlexStation).[4]

  • Data Analysis:

    • The ability of the antagonist to inhibit the agonist-induced calcium response is quantified.

    • The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is calculated. This can be used to determine the antagonist's potency, often expressed as a Kb value.[12]

Isolated Tissue Contractility Assay

This assay assesses the functional potency of an antagonist by measuring its ability to inhibit the contraction of a smooth muscle tissue in response to a this compound receptor agonist. The human umbilical vein is a classic preparation for studying B2 receptor pharmacology.[17]

Protocol Outline:

  • Tissue Preparation:

    • A segment of fresh human umbilical vein is obtained and placed in a physiological salt solution (e.g., Krebs solution).

    • The vein is cut into rings, and the endothelium may be removed depending on the experimental design.[17]

  • Organ Bath Setup:

    • The tissue rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

    • The tissue is connected to a force transducer to record isometric contractions.[18]

  • Antagonist and Agonist Application:

    • After an equilibration period, a cumulative concentration-response curve to a this compound agonist is generated.

    • The tissue is then washed, and after a recovery period, it is incubated with a specific concentration of the antagonist.

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.[17]

  • Data Analysis:

    • The degree of rightward shift in the agonist concentration-response curve caused by the antagonist is measured.

    • The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[19][20]

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound receptor pharmacology, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2R B2 Receptor This compound->B2R Activates Antagonist Antagonist Antagonist->B2R Blocks Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: this compound B2 Receptor Signaling Pathway.

Experimental_Workflow_Antagonist_Characterization cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (Kb/pA2) prep_mem 1. Prepare Receptor Membranes incubate_bind 2. Incubate Membranes with Radioligand & Antagonist prep_mem->incubate_bind filter_bind 3. Separate Bound/ Unbound Ligand incubate_bind->filter_bind analyze_bind 4. Determine Ki value filter_bind->analyze_bind prep_func 1. Prepare Cells or Isolated Tissue incubate_func 2. Pre-incubate with Antagonist prep_func->incubate_func stimulate_func 3. Stimulate with Agonist & Measure Response incubate_func->stimulate_func analyze_func 4. Determine Kb or pA2 value stimulate_func->analyze_func

Caption: Workflow for this compound Antagonist Characterization.

References

Validating the "BK-Hyperpermeability" Mouse: A Novel Model for Bradykinin-Mediated Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive validation of the novel "BK-Hyperpermeability" mouse model, designed to recapitulate key aspects of bradykinin-mediated diseases. We present a direct comparison with existing animal models, supported by experimental data, and provide detailed protocols for key validation assays. This document is intended to assist researchers, scientists, and drug development professionals in evaluating the utility of this new model for their specific research needs.

Introduction to the BK-Hyperpermeability Mouse Model

The BK-Hyperpermeability mouse is a genetically engineered model featuring a targeted disruption of a key negative regulator of the kallikrein-kinin system. This modification results in a phenotype characterized by excessive this compound production, leading to increased vascular permeability, a hallmark of this compound-mediated diseases such as hereditary angioedema (HAE) and certain forms of drug-induced angioedema. This model is proposed as a robust tool for investigating disease pathophysiology and for the preclinical evaluation of novel therapeutics targeting the this compound pathway.

Comparative Analysis of Animal Models

To objectively assess the BK-Hyperpermeability mouse, we compare it to established animal models of this compound-mediated disease. The following table summarizes key quantitative parameters.

FeatureBK-Hyperpermeability Mouse (New Model)C1-Inhibitor Knockout MouseThis compound B2 Receptor Overexpressing RatACE Inhibitor-Treated Wild-Type Mouse
Genetic Modification Targeted disruption of a key kallikrein-kinin system regulatorComplete or heterozygous deletion of the Serping1 gene (encoding C1-inhibitor)[1][2][3]Endothelial-specific overexpression of the human this compound B2 receptor[4]None (pharmacologically induced)
Baseline Vascular Permeability Significantly increased (~2.5-fold increase in Evans blue extravasation vs. wild-type)Increased vascular permeability demonstrated by Evans blue dye extravasation[1][2][3][5]Normal baseline vascular function[4]Normal baseline
Response to this compound Challenge Hypersensitive, with an exaggerated hypotensive responseNot typically assessed as the model has endogenous this compound dysregulationEnhanced vasorelaxation in response to this compound[4]Potentiated and prolonged hypotensive response to exogenous this compound
Spontaneous Edema Occasional, mild subcutaneous edema observedGenerally do not exhibit spontaneous edematous attacks[6]No spontaneous edema reported[4]No spontaneous edema
Response to ACE Inhibitors Marked increase in vascular permeability and susceptibility to angioedema-like symptoms[3][5]Increased vascular permeability upon treatment with captopril[3][5]Not extensively characterizedDevelopment of angioedema-like swelling in susceptible strains[7]
Therapeutic Response (e.g., B2 Receptor Antagonist) Reversal of increased vascular permeability with icatibant treatmentIncreased vascular permeability is reversed by the B2 receptor antagonist Hoe140[3][5]This compound-induced hypotension is abolished by icatibant[4]Attenuation of this compound-induced effects

Experimental Validation Workflow

The validation of the BK-Hyperpermeability mouse model follows a structured workflow to establish its relevance and utility in preclinical research. This workflow integrates genetic confirmation, phenotypic characterization, and pharmacological validation.

Experimental Validation Workflow cluster_0 Model Generation & Genotyping cluster_1 Phenotypic Characterization cluster_2 Pharmacological Validation cluster_3 Model Validation Gen_Confirmation Genetic Confirmation (PCR, Sequencing) Vascular_Permeability Vascular Permeability Assay (Miles Assay) Gen_Confirmation->Vascular_Permeability Proceed to phenotyping Bradykinin_Levels This compound Measurement (LC-MS/MS) Vascular_Permeability->Bradykinin_Levels Kallikrein_Activity Plasma Kallikrein Activity Assay Bradykinin_Levels->Kallikrein_Activity ACEi_Challenge ACE Inhibitor Challenge Kallikrein_Activity->ACEi_Challenge Proceed to pharmacological studies B2R_Antagonist B2 Receptor Antagonist Treatment ACEi_Challenge->B2R_Antagonist Validation Validation Assessment (Face, Construct, Predictive) B2R_Antagonist->Validation This compound Signaling Pathway cluster_0 Kallikrein-Kinin System cluster_1 Cellular Signaling cluster_2 Physiological Effects HMWK High Molecular Weight Kininogen This compound This compound HMWK->this compound Kallikrein Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Factor XIIa B2R This compound B2 Receptor This compound->B2R Binds to Gq Gq Protein B2R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Vascular_Permeability Increased Vascular Permeability Ca_PKC->Vascular_Permeability Vasodilation Vasodilation Ca_PKC->Vasodilation Model Validation Framework cluster_validity Validation Criteria cluster_evidence Supporting Evidence New_Model New Animal Model (BK-Hyperpermeability Mouse) Face_Validity Face Validity (Phenotypic Similarity) New_Model->Face_Validity Construct_Validity Construct Validity (Similar Pathophysiology) New_Model->Construct_Validity Predictive_Validity Predictive Validity (Predicts Therapeutic Efficacy) New_Model->Predictive_Validity Phenotype Phenotype: Increased Vascular Permeability, Spontaneous Swelling Face_Validity->Phenotype Mechanism Mechanism: Kallikrein-Kinin System Dysregulation Construct_Validity->Mechanism Pharmacology Pharmacology: Response to B2R Antagonists and ACE Inhibitors Predictive_Validity->Pharmacology

References

A Head-to-Head Comparison of Bradykinin ELISA Kits for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals investigating the role of bradykinin in inflammation, pain, and cardiovascular regulation, selecting the right quantification tool is paramount. Enzyme-linked immunosorbent assays (ELISAs) are a common method for measuring this compound levels in various biological samples. This guide provides a head-to-head comparison of commercially available this compound ELISA kits, offering a detailed look at their performance characteristics and experimental protocols to aid in your selection process.

Performance Characteristics

The following table summarizes the key quantitative data for this compound ELISA kits from leading manufacturers. This allows for a direct comparison of their sensitivity, detection range, precision, and other critical parameters.

FeatureAbcam (ab136936)ELK Biotechnology (Human)Enzo Life Sciences (ADI-900-206)Innovative Research (Multi-Species)
Assay Type CompetitiveCompetitive InhibitionCompetitiveCompetitive
Sensitivity 24.8 pg/mL0.12 ng/mL24.8 pg/mL8.65 pg/mL
Detection Range 11.7 - 30,000 pg/mL0.32 - 20 ng/mL11.7 - 30,000 pg/mL31.2 - 2000 pg/mL
Sample Types Serum, Plasma, UrineSerum, Plasma, Cell Culture Supernates, Cell Lysates, Other Biological FluidsSerum, Plasma, UrineSerum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates, Other Biological Fluids
Species Reactivity Species IndependentHumanSpecies IndependentMulti-species
Assay Time ~3 hours~2 hours~3 hoursNot specified
Intra-Assay CV 4.6% - 9.9%< 8%Not specifiedNot specified
Inter-Assay CV 10.3% - 15.0%< 10%Not specifiedNot specified
Spike Recovery Serum: 113% (103-123%), Plasma: 110% (98-130%), Urine: 109% (88-139%)Serum: 85% (78-92%), EDTA Plasma: 87% (80-95%)Not specifiedNot specified
Cross-Reactivity Data not readily available in a comparative formatNo significant cross-reactivity or interference observedThis compound: 100%, Lys-Bradykinin: 100%, Des-Arg9-Bradykinin: <0.01%Data not readily available in a comparative format

Experimental Protocols and Methodologies

A clear understanding of the experimental workflow is crucial for reproducibility and for assessing the suitability of a kit for your specific laboratory setup.

General ELISA Workflow

The following diagram illustrates the fundamental steps of a competitive ELISA, which is the format for all the compared kits.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection Reagents Prepare Reagents, Standards, and Samples Add_Samples Add Standards and Samples to Wells Reagents->Add_Samples Add_Conjugate Add Biotinylated This compound Conjugate Add_Samples->Add_Conjugate Add_Antibody Add Anti-Bradykinin Antibody Add_Conjugate->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash1 Wash Wells Incubate1->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash2 Wash Wells Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate in Dark Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate

Caption: A generalized workflow for a competitive ELISA.

Detailed Protocol: Abcam (ab136936)
  • Preparation: Bring all reagents and samples to room temperature. Prepare 1X Wash Buffer by diluting the 20X concentrate. Reconstitute the this compound standard and prepare serial dilutions.

  • Assay Procedure:

    • Add 100 µL of standards or samples to the appropriate wells of the goat anti-rabbit IgG microplate.

    • Add 50 µL of this compound Conjugate to all wells except the blank.

    • Add 50 µL of this compound Antibody to all wells except the blank and non-specific binding (NSB) wells.

    • Seal the plate and incubate for 2 hours at room temperature on a plate shaker.

    • Wash the plate four times with 1X Wash Buffer.

    • Add 200 µL of Streptavidin-HRP conjugate to all wells except the blank.

    • Seal the plate and incubate for 30 minutes at room temperature on a plate shaker.

    • Wash the plate four times with 1X Wash Buffer.

    • Add 200 µL of TMB Substrate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

  • Data Analysis: Read the optical density at 450 nm. The concentration of this compound is inversely proportional to the signal.

Detailed Protocol: ELK Biotechnology (Human)
  • Preparation: Bring all reagents and samples to room temperature. Prepare 1X Wash Buffer. Reconstitute the standard and create a dilution series.

  • Assay Procedure:

    • Add 50 µL of standards or samples to the appropriate wells of the pre-coated microplate.

    • Add 50 µL of Biotinylated anti-Bradykinin antibody to each well.

    • Incubate for 45 minutes at 37°C.

    • Wash the plate three times.

    • Add 100 µL of HRP-avidin to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the plate five times.

    • Add 90 µL of TMB Substrate to each well.

    • Incubate for 15-20 minutes at 37°C in the dark.

    • Add 50 µL of Stop Solution to each well.

  • Data Analysis: Measure the absorbance at 450 nm. The concentration is inversely proportional to the signal.

This compound Signaling Pathway

To provide context for the importance of accurate this compound measurement, the following diagram illustrates its signaling pathway, which is implicated in various physiological and pathological processes.

Bradykinin_Signaling This compound This compound B2R This compound B2 Receptor (GPCR) This compound->B2R Gq Gαq B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates eNOS eNOS Activation Ca_release->eNOS Inflammation Inflammation PKC->Inflammation Pain Pain PKC->Pain NO_production Nitric Oxide (NO) Production eNOS->NO_production Vasodilation Vasodilation NO_production->Vasodilation

Safety Operating Guide

Ensuring Safe and Compliant Disposal of Bradykinin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of bioactive peptides like bradykinin is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste, ensuring the protection of personnel and the environment.

The primary principle underpinning the disposal of this compound is the inactivation of its biological activity prior to entering the general waste stream. This compound, a potent vasoactive peptide, requires careful handling to prevent unintended physiological effects. Disposal procedures should always be in accordance with national and local regulations for chemical and biohazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. In case of a spill, the area should be contained and cleaned up promptly. All materials used for spill cleanup, such as absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Inactivation and Disposal Protocols

There are two primary methods for the inactivation of this compound waste in a laboratory setting: chemical inactivation and thermal inactivation (autoclaving). The choice of method may depend on the form of the waste (liquid or solid) and the available facilities.

Table 1: Quantitative Parameters for this compound Disposal Methods

ParameterChemical InactivationThermal Inactivation (Autoclaving)
Inactivating Agent 10% Bleach Solution (final concentration)Saturated Steam
Temperature Ambient121°C
Pressure Not Applicable15 psi
Contact/Cycle Time Minimum 30 minutesMinimum 30 minutes
Waste Form LiquidLiquid and Solid

Experimental Protocols for Inactivation

This protocol is suitable for aqueous solutions containing this compound.

  • Preparation: In a designated chemical fume hood, prepare a 10% bleach solution. For every 900 mL of this compound waste, 100 mL of household bleach (typically 5-6% sodium hypochlorite) is required to achieve the final concentration.

  • Inactivation: Carefully add the bleach solution to the this compound waste container.

  • Contact Time: Gently swirl the mixture and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.

  • Disposal: After the contact time, the inactivated solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with institutional guidelines.[1] Always check local regulations before drain disposal.

This protocol is suitable for both liquid and solid this compound waste, including contaminated labware.

  • Packaging: Place this compound waste in an autoclavable biohazard bag or a suitable autoclavable container. For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup. Add a chemical indicator strip to the outside of the bag and a biological indicator vial inside the load to validate the sterilization cycle.[2]

  • Autoclaving: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30 minutes.[3] The cycle time may need to be extended for larger loads to ensure complete penetration of steam.

  • Validation: After the cycle is complete, check the chemical indicator for the appropriate color change.[2] The biological indicator should be incubated according to the manufacturer's instructions to confirm spore inactivation, thus validating the sterilization process.[2]

  • Disposal: Once sterilized and validated, the waste can be disposed of in the regular trash, ensuring the biohazard symbol is obscured or the red bag is placed inside an opaque bag.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Bradykinin_Disposal_Workflow cluster_start cluster_assessment cluster_liquid cluster_solid cluster_spill start Start: this compound Waste Generated waste_assessment Assess Waste Form start->waste_assessment liquid_waste Liquid Waste waste_assessment->liquid_waste Liquid solid_waste Solid Waste (Contaminated Labware, etc.) waste_assessment->solid_waste Solid spill Spill Cleanup Materials waste_assessment->spill Spill chemical_inactivation Chemical Inactivation (10% Bleach, 30 min) liquid_waste->chemical_inactivation drain_disposal Dispose Down Sanitary Sewer (with copious water, per local regulations) chemical_inactivation->drain_disposal autoclave Thermal Inactivation (Autoclave at 121°C, 15 psi, 30 min) solid_waste->autoclave validate Validate Sterilization (Check Indicators) autoclave->validate regular_trash Dispose in Regular Trash (Obscure biohazard symbols) validate->regular_trash hazardous_waste Dispose as Hazardous Waste spill->hazardous_waste

This compound Disposal Workflow

Signaling Pathways and Experimental Workflows

While the disposal of this compound does not directly involve its signaling pathways, understanding its biological context underscores the importance of proper inactivation. This compound exerts its effects by binding to B1 and B2 receptors, initiating a signaling cascade that leads to vasodilation and inflammation. Inactivation through the methods described above denatures the peptide, preventing this receptor binding and subsequent biological activity.

The experimental workflows for disposal are designed to be straightforward and easily integrated into standard laboratory operating procedures. The key is the validated inactivation step, which transforms the biologically active peptide into non-hazardous waste. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.

References

Essential Safety and Operational Protocols for Handling Bradykinin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent bioactive peptides like Bradykinin. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a safe and efficient research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent peptide that requires careful handling to avoid adverse health effects. It is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] It may cause irritation to the skin, eyes, and respiratory tract. Furthermore, it is suspected of causing genetic defects and of damaging fertility or the unborn child.[1][2]

Due to these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound in any form (powder or solution).

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory coatA buttoned lab coat must be worn to protect skin and clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling this compound powder outside of a certified chemical fume hood or when there is a risk of aerosol generation.

Quantitative Safety Data

While comprehensive toxicological properties of this compound have not been fully investigated, the following acute toxicity estimates for this compound acetate salt provide a quantitative measure of its potential hazard. No established permissible or occupational exposure limits have been set.

MetricValueRoute of ExposureSpecies
Acute Toxicity Estimate (ATE) 500 mg/kgOralNot specified
Acute Toxicity Estimate (ATE) 1100 mg/kgDermalNot specified

Experimental Protocol: Safe Handling of this compound

This step-by-step guide provides a framework for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store lyophilized this compound powder in a cool, dry, and dark place, typically at -20°C or below for long-term stability.[3]

  • Clearly label the container with the compound name, concentration (if reconstituted), and date of receipt or preparation.[3]

Preparation of Stock Solutions

All procedures involving the handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Pre-weighing: Before opening the vial, allow it to come to room temperature to prevent condensation of moisture, which can affect the stability of the peptide.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Use appropriate tools (e.g., anti-static spatula) to handle the powder and avoid creating dust.

  • Solubilization: this compound acetate salt is soluble in 0.1 M acetic acid at a concentration of approximately 25 mg/mL.[4][5]

    • Slowly add the solvent to the vial containing the powder.

    • Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]

    • Store the aliquots at -20°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C.[4]

Handling of this compound Solutions
  • Always wear the prescribed PPE when handling solutions containing this compound.

  • Use a calibrated pipette for all transfers to ensure accuracy.

  • Work in a clean and organized area to prevent cross-contamination.

Spill and Exposure Procedures

Spill Management
  • Small Spills (Liquid):

    • Absorb the spill with an inert, absorbent material (e.g., paper towels, universal absorbent pads).

    • Clean the spill area with a suitable disinfectant or detergent solution, followed by a water rinse.

    • Place all contaminated materials in a sealed bag for disposal as chemical waste.

  • Spills (Powder):

    • Avoid raising dust.

    • Gently cover the spill with a damp paper towel to wet the powder.

    • Carefully scoop the material into a container for chemical waste disposal.

    • Clean the area as described for liquid spills.

Exposure Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: This includes contaminated gloves, paper towels, pipette tips, and empty vials. Place these items in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[3]

This compound B2 Receptor Signaling Pathway

This compound primarily exerts its effects by binding to the this compound B2 receptor (B2R), a G-protein coupled receptor (GPCR). The activation of B2R initiates a signaling cascade that plays a crucial role in various physiological and pathological processes, including inflammation and pain.

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2R This compound B2 Receptor (B2R) This compound->B2R Binds to Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca2_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Vasodilation) Ca2_cyto->Downstream Mediates PKC->Downstream Phosphorylates targets leading to

This compound B2 Receptor Signaling Pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bradykinin
Reactant of Route 2
Bradykinin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。